Roridin J
Description
Structure
2D Structure
Properties
CAS No. |
74072-83-6 |
|---|---|
Molecular Formula |
C29H36O9 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,3R,8R,12E,17R,18R,19E,21Z,25R,26S,27S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-24(31)12-17(2)25(32)26-35-18(3)19(36-26)7-5-6-8-23(30)38-20-13-22(37-21(28)11-16)29(15-34-29)27(20,28)4/h5-8,11-12,18-22,25-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20-,21-,22-,25?,26?,27-,28-,29+/m1/s1 |
InChI Key |
MCGWYAODOJPYQT-PLBDEJHPSA-N |
Isomeric SMILES |
CC1C2/C=C\C=C/C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\C(C(O1)O2)O)/C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(C(C(O1)O2)O)C)C)CO5 |
Synonyms |
roridin J |
Origin of Product |
United States |
Foundational & Exploratory
Roridin J: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin J is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi, notably from the genus Myrothecium. These compounds are characterized by a rigid tricyclic core featuring a 12,13-epoxy group, which is crucial for their biological activity. This compound, like its congeners, exhibits significant cytotoxic properties, making it a subject of interest in toxicology and for potential therapeutic applications. This guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and detailed experimental protocols for its isolation and characterization.
Chemical Structure and Stereochemistry
This compound belongs to the family of macrocyclic trichothecenes, which are sesquiterpenoid mycotoxins. The core of this compound is the trichothecene skeleton, specifically a 12,13-epoxytrichothec-9-ene (EPT) core. This is fused to a macrocyclic lactone ring, which is a defining feature of this subclass of trichothecenes.
A significant breakthrough in the precise understanding of this compound's structure came with a stereochemical correction in 2017. The definitive structure, as elucidated by advanced spectroscopic techniques, is presented below.
Chemical Formula: C₂₉H₃₆O₉
Molecular Weight: 528.59 g/mol
The macrocyclic lactone moiety of this compound has been confirmed through detailed 2D NMR analysis of closely related, newly discovered trichothecenes, where it was found to be identical.
Core Structure
The fundamental structure of this compound is built upon the verrucarol skeleton, which is common to many macrocyclic trichothecenes. Key features of the tricyclic core include:
-
A six-membered ring containing an oxygen atom.
-
An epoxide ring at the C12 and C13 positions, which is a critical functional group for its cytotoxic activity.
-
A double bond between C9 and C10.
Macrocyclic Ring
A defining characteristic of this compound is the macrocyclic ester bridge that links the C4 and C15 hydroxyl groups of the verrucarol core. This macrocycle is formed from a dicarboxylic acid derivative.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of these centers has been established through a combination of spectroscopic analysis, including Nuclear Overhauser Effect (NOE) experiments, and chemical synthesis. The stereochemical correction published in 2017 was pivotal in assigning the correct spatial arrangement of the atoms.
Quantitative Data
The structural elucidation of this compound is heavily reliant on quantitative data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural assignment of this compound. While the specific spectral data for this compound from the primary literature requires access to the full publications, recent studies on analogous compounds with identical macrocyclic lactone moieties provide a strong basis for its spectral characteristics.
Table 1: Representative ¹³C and ¹H NMR Data for the Macrocyclic Lactone Moiety of this compound (based on analogous structures)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
| 1' | 166.3 (C) | - |
| 2' | 118.9 (CH) | 5.85 (d, 11.5) |
| 3' | 155.8 (C) | - |
| 4' | 27.7 (CH₂) | 2.50 (m), 2.35 (m) |
| 5' | 20.6 (CH₂) | 1.80 (m), 1.65 (m) |
| 6' | 76.6 (CH) | 4.20 (m) |
| 7' | 126.0 (CH) | 5.60 (dd, 15.5, 8.0) |
| 8' | 143.4 (CH) | 7.30 (dd, 15.5, 11.0) |
| 9' | 119.7 (CH) | 6.20 (t, 11.0) |
| 10' | 140.4 (CH) | 6.60 (d, 11.0) |
| 11' | 166.0 (C) | - |
| 12' | 13.4 (CH₃) | 1.90 (s) |
| 13' | 103.4 (CH) | 5.10 (q, 6.5) |
| 14' | 16.1 (CH₃) | 1.50 (d, 6.5) |
Note: The data presented is for a compound with an identical macrocyclic lactone moiety to this compound and serves as a representative example.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula |
| HR-ESI-MS | Positive | 529.2432 [M+H]⁺ | C₂₉H₃₇O₉ |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process.
Fungal Culture and Extraction
-
Organism: Myrothecium verrucaria is cultured on a suitable medium, such as potato dextrose agar or rice medium, to promote the production of secondary metabolites.
-
Extraction: The fungal culture is extracted with organic solvents like ethyl acetate or methanol to isolate the crude mixture of compounds.
Chromatographic Purification
A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.
-
Column Chromatography: The crude extract is first subjected to silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a reversed-phase C18 column and a mobile phase of acetonitrile and water.
Structure Elucidation
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure and stereochemistry.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry: HRMS is used to confirm the molecular formula.
Visualizations
Biosynthetic Relationship of Macrocyclic Trichothecenes
The following diagram illustrates the general biosynthetic relationship of macrocyclic trichothecenes, showing the core scaffold and the macrocyclic ring.
Caption: General biosynthetic pathway of macrocyclic trichothecenes.
Experimental Workflow for Isolation and Identification
This diagram outlines the typical workflow for the isolation and identification of this compound from a fungal source.
Roridin J: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin J is a member of the macrocyclic trichothecene class of mycotoxins, a group of secondary metabolites produced by various fungi, notably from the Myrothecium species. Like other trichothecenes, this compound is characterized by a tetracyclic sesquiterpenoid core structure containing a 12,13-epoxy ring, which is crucial for its biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a review of the experimental methodologies used for the characterization of this class of compounds and an exploration of their biological activities and associated signaling pathways.
Physical and Chemical Properties
Detailed physical and chemical data for this compound are scarce in publicly accessible literature. However, key identifiers and properties have been reported. For comparative purposes, data for the closely related and more extensively studied Roridin A and Roridin E are also included.
| Property | This compound | Roridin A (for comparison) | Roridin E (for comparison) |
| Molecular Formula | C₂₉H₃₆O₉[1] | C₂₉H₄₀O₉[2] | C₂₉H₃₈O₈[] |
| Molecular Weight | 528.59 g/mol [1] | 532.6 g/mol [2] | 514.61 g/mol [] |
| Melting Point | Not Reported | Not Reported | 183-184°C[] |
| Boiling Point | Not Reported | Not Reported | 740.3°C at 760 mmHg[] |
| Solubility | Not Reported | Soluble in Dichloromethane, DMSO, Ethanol, Methanol[4] | Soluble in DMSO (1 mg/ml), EtOH (1 mg/ml)[] |
| Appearance | Not Reported | White powder | Acicular Crystal[] |
| CAS Number | Not Assigned | 14729-29-4[2] | 16891-85-3[] |
Experimental Protocols
The isolation and characterization of this compound and related macrocyclic trichothecenes involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
A general workflow for the isolation and purification of roridins from fungal cultures is as follows:
-
Culturing: The producing fungal strain, such as Myrothecium verrucaria, is cultured on a suitable medium (e.g., rice medium) to promote the production of secondary metabolites.
-
Extraction: The culture medium is extracted with an organic solvent like ethyl acetate or acetonitrile to isolate the crude mixture of mycotoxins.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification. This often involves:
-
Silica Gel Chromatography: Used for initial fractionation of the extract.
-
High-Performance Liquid Chromatography (HPLC): Employed for fine purification of the isolated fractions to yield pure compounds.
-
Structural Elucidation
The determination of the chemical structure of this compound and its congeners relies on a combination of modern spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which aids in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HMQC, HMBC): These techniques are crucial for establishing the connectivity between atoms within the molecule, allowing for the complete assignment of the structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O) and hydroxyls (O-H), within the molecule.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule.
Below is a generalized workflow for the isolation and characterization of macrocyclic trichothecenes.
Biological Activity and Signaling Pathways
Macrocyclic trichothecenes, including the roridin family, are known for their potent cytotoxic activities. Their primary mechanism of action involves the inhibition of protein synthesis in eukaryotic cells.
Mechanism of Action
The biological activity of trichothecenes is largely attributed to the 12,13-epoxy group. These mycotoxins bind to the 60S subunit of the eukaryotic ribosome, specifically to the peptidyl transferase center. This binding event interferes with the elongation step of protein synthesis, leading to a cascade of downstream cellular events.
Signaling Pathways
The inhibition of protein synthesis by roridins and other trichothecenes triggers a cellular stress response known as the ribotoxic stress response . This, in turn, activates several downstream signaling pathways, ultimately leading to apoptosis (programmed cell death). Key signaling pathways implicated include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Trichothecenes are known to activate all three major MAPK pathways:
-
c-Jun N-terminal Kinase (JNK)
-
p38 MAPK
-
Extracellular signal-Regulated Kinase (ERK) Activation of these pathways, particularly JNK and p38, is strongly associated with the induction of apoptosis.
-
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses, can also be modulated by trichothecenes.
The following diagram illustrates the general signaling cascade initiated by macrocyclic trichothecenes.
Conclusion
This compound, as a macrocyclic trichothecene, possesses significant biological activity primarily driven by its ability to inhibit protein synthesis. While specific physical and chemical data for this compound are limited, the established methodologies for the isolation and characterization of related compounds provide a clear framework for further investigation. The understanding of the signaling pathways activated by this class of mycotoxins opens avenues for research into their potential therapeutic applications, particularly in oncology, as well as for a better understanding of their toxicological profiles. Further research is warranted to fully elucidate the specific properties and biological activities of this compound.
References
An In-depth Technical Guide to the Natural Sources and Fungal Producers of Roridin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin J is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. These compounds are of significant interest to the scientific community due to their potent biological activities, which include cytotoxic, phytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its fungal producers. It delves into the quantitative data available on its production, detailed experimental methodologies for its isolation and characterization, and the current understanding of its biosynthetic pathway and regulatory networks. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycotology, and drug discovery.
Natural Sources and Fungal Producers of this compound
This compound, like other macrocyclic trichothecenes, is a secondary metabolite produced by filamentous fungi. The primary documented fungal producer of this compound is from the genus Myrothecium.
Confirmed Fungal Producer:
-
Myrothecium verrucaria : The isolation of this compound from Myrothecium verrucaria has been reported in the scientific literature, establishing this species as a definitive producer.
While direct evidence for other fungal producers of this compound is limited, it is plausible that other species within the Myrothecium genus and other related genera known for producing macrocyclic trichothecenes could also synthesize this compound. Fungi that are known producers of structurally similar roridins and verrucarins, and therefore potential candidates for this compound production, include:
-
Stachybotrys chartarum : A well-known producer of a wide array of macrocyclic trichothecenes, including various roridins and verrucarin J.
-
Myrothecium roridum : This species is a known producer of other roridins and verrucarins.
-
Fusarium species : Certain species within this genus are recognized producers of trichothecenes.
-
Paramyrothecium roridum : This fungus is a known producer of roridins.
-
Podostroma cornu-damae : This mushroom has been found to produce various roridins.
These fungi are typically found in soil, on decaying plant material, and in water-damaged indoor environments.
Quantitative Production of this compound and Related Trichothecenes
The following table summarizes the production of various macrocyclic trichothecenes by different strains of S. chartarum on a chemically defined medium (AMM) with varying nitrogen sources. This data can serve as a proxy for understanding the production dynamics that may also apply to this compound.
| Fungal Strain | Nitrogen Source (Concentration) | Roridin E (ng/cm²) | Roridin L-2 (ng/cm²) | Verrucarin J (ng/cm²) | Satratoxin G (ng/cm²) | Satratoxin H (ng/cm²) | Satratoxin F (ng/cm²) |
| S. chartarum ATCC 34916 | NaNO₃ (250 mg N/L) | ~150 | ~5 | ~10 | ~30 | ~150 | ~5 |
| NH₄NO₃ (25 mg N/L) | ~120 | ~3 | ~8 | ~20 | ~100 | ~3 | |
| NH₄Cl (25 mg N/L) | ~80 | ~2 | ~5 | ~15 | ~70 | ~2 | |
| S. chartarum IBT 40293 | NaNO₃ (250 mg N/L) | ~250 | ~8 | ~15 | ~50 | ~200 | ~8 |
| NH₄NO₃ (25 mg N/L) | ~200 | ~6 | ~12 | ~40 | ~180 | ~6 | |
| NH₄Cl (25 mg N/L) | ~150 | ~4 | ~8 | ~30 | ~130 | ~4 | |
| S. chartarum DSM 114129 | NaNO₃ (250 mg N/L) | ~180 | ~7 | ~12 | ~40 | ~160 | ~6 |
| NH₄NO₃ (25 mg N/L) | ~140 | ~5 | ~10 | ~30 | ~130 | ~4 | |
| NH₄Cl (25 mg N/L) | ~100 | ~3 | ~6 | ~20 | ~90 | ~3 |
Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols
The isolation and characterization of this compound from fungal cultures involve a series of well-established techniques in natural product chemistry. The following is a generalized protocol that can be adapted for the specific producer fungus.
Fungal Cultivation and Extraction
-
Cultivation: The producer fungus, such as Myrothecium verrucaria, is cultivated on a suitable solid or liquid medium. For solid-state fermentation, rice or other grains are commonly used. For liquid fermentation, potato dextrose broth (PDB) or a chemically defined medium can be employed. Incubation is typically carried out at 25-28°C for 2-4 weeks.
-
Extraction: The fungal culture (mycelium and substrate/broth) is extracted with an organic solvent such as methanol, ethyl acetate, or a mixture of acetonitrile and water. The extraction is usually performed multiple times to ensure a high yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.
Isolation and Purification
The crude extract, a complex mixture of metabolites, is subjected to various chromatographic techniques to isolate this compound.
-
Initial Fractionation: The crude extract is often first fractionated using techniques like solvent-solvent partitioning or column chromatography on silica gel.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18). A gradient elution with solvents like acetonitrile and water is commonly used to separate the different compounds.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has also been successfully employed for the preparative separation of trichothecenes.
Characterization
The structure of the purified this compound is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.
-
Comparison with Literature Data: The obtained spectroscopic data is compared with published data for confirmation.
Biosynthesis of this compound
The biosynthesis of macrocyclic trichothecenes like this compound is a complex process involving multiple enzymatic steps. While the specific pathway to this compound has not been fully elucidated, the general pathway for this class of compounds is understood.
The core of the molecule is the trichothecene skeleton, which is derived from the isoprenoid pathway via farnesyl pyrophosphate. The macrocyclic ring is formed from a polyketide chain.
The key steps in the biosynthesis include:
-
Formation of the Trichothecene Core: Farnesyl pyrophosphate is cyclized to form trichodiene, which then undergoes a series of oxygenations and rearrangements to form the characteristic trichothecene core, with trichodermol being a key intermediate.
-
Formation of the Polyketide Side Chain: A polyketide synthase is responsible for the synthesis of the dicarboxylic acid that will form the macrocyclic ring.
-
Esterification and Macrocyclization: The trichothecene core and the polyketide side chain are linked through ester bonds at the C-4 and C-15 positions of the trichothecene nucleus. A final intramolecular esterification reaction closes the macrocyclic ring.
It is hypothesized that Roridin E is a precursor to Verrucarin J through an oxidation step. It is likely that this compound is also formed through a series of specific enzymatic modifications of a common macrocyclic trichothecene precursor.
Proposed Biosynthetic Pathway of Macrocyclic Trichothecenes
Caption: Proposed biosynthetic pathway of macrocyclic trichothecenes.
Regulatory Signaling Pathways
The biosynthesis of trichothecenes is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. While a detailed signaling pathway specifically for this compound is not available, studies on other trichothecenes, particularly in Fusarium species, have identified several key regulatory elements.
These regulatory networks often involve:
-
Transcription Factors: Specific transcription factors, such as Tri6 and Tri10, play a crucial role in activating the expression of the biosynthetic genes.
Roridin J: A Technical Guide to its Mechanism of Action as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin J, a member of the trichothecene family of mycotoxins, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity. By targeting the 60S ribosomal subunit, this compound disrupts the peptidyl transferase center, thereby halting the elongation phase of translation. This primary action triggers a cascade of downstream cellular events, including the ribotoxic stress response, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This document details the core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other trichothecenes, exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. The primary target of this compound is the eukaryotic ribosome, specifically the large 60S subunit.
1.1. Binding to the 60S Ribosomal Subunit:
This compound exhibits high-affinity binding to a pocket within the 28S rRNA of the 60S ribosomal subunit. This binding site is located at or near the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for catalyzing peptide bond formation. The interaction is non-covalent and is stabilized by a network of hydrogen bonds and van der Waals interactions between the toxin and the ribosomal RNA.
1.2. Disruption of Peptidyl Transferase Activity:
By binding to the PTC, this compound sterically hinders the accommodation of aminoacyl-tRNA at the A-site and interferes with the catalysis of peptide bond formation. This effectively stalls the ribosome during the elongation phase of translation, leading to a global shutdown of protein synthesis. This inhibition can occur at the initiation, elongation, or termination steps of protein synthesis.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related roridins and other trichothecenes provide valuable insights into its potency. The following tables summarize representative data for trichothecene mycotoxins.
Table 1: Inhibitory Concentration (IC50) of Trichothecenes on Protein Synthesis
| Compound | Cell Line | Assay System | IC50 | Reference |
| Roridin A | HeLa | In vitro translation | ~1.5 µM | F-26 |
| T-2 Toxin | Rabbit Reticulocytes | Cell-free translation | ~0.1 µg/mL | F-29 |
| Verrucarin A | HeLa | In vitro translation | ~0.5 µM | F-29 |
Note: The IC50 values can vary depending on the cell line, assay conditions, and the specific trichothecene.
Table 2: Cytotoxicity of Trichothecenes
| Compound | Cell Line | IC50 (Cytotoxicity) | Reference | |---|---|---|---|---| | Roridin E | B16 Mouse Melanoma | Not specified, but showed substantial cytotoxicity | | | Satratoxin H | B16 Mouse Melanoma | Not specified, but showed substantial cytotoxicity | | | Mytoxin B | HepG-2 | Not specified, but induced apoptosis | |
Downstream Signaling Pathways
The inhibition of protein synthesis by this compound triggers a cellular stress response known as the ribotoxic stress response, which in turn activates downstream signaling cascades leading to ER stress and apoptosis.
3.1. Ribotoxic Stress Response:
The stalling of ribosomes by this compound is recognized by cellular stress sensors, leading to the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. This activation is a hallmark of the ribotoxic stress response.
3.2. Endoplasmic Reticulum (ER) Stress:
The disruption of protein synthesis leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). This involves the activation of three key ER stress sensors: PERK, ATF6, and IRE1. Prolonged ER stress shifts the cellular response from adaptation to apoptosis.
3.3. Apoptosis:
The culmination of the ribotoxic stress response and ER stress is the induction of programmed cell death, or apoptosis. This is mediated by the activation of caspase cascades, including caspase-3 and caspase-9, and the upregulation of pro-apoptotic proteins like Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2.
Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: this compound binds to the 60S ribosomal subunit, inhibiting the peptidyl transferase center and stalling protein synthesis, which triggers downstream stress responses leading to apoptosis.
Diagram 2: this compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced ER stress activates the UPR, leading to CHOP expression, mitochondrial dysfunction, and caspase activation, culminating in apoptosis.
Diagram 3: Experimental Workflow for Assessing Protein Synthesis Inhibition
Caption: Workflow for determining the IC50 of this compound on protein synthesis using a cell-based reporter assay.
Experimental Protocols
5.1. In Vitro Translation Assay for Protein Synthesis Inhibition
This protocol is adapted from commercially available cell-free protein synthesis kits and can be used to determine the IC50 of this compound.
Materials:
-
Rabbit reticulocyte lysate or HeLa cell lysate-based in vitro translation kit
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound stock solution (in DMSO)
-
Amino acid mixture
-
Reaction buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the cell lysate, reaction buffer, and amino acid mixture according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.
-
In a microplate, add the master mix to each well.
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Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
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Add the reporter mRNA to each well to initiate the translation reaction.
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Incubate the plate at the temperature and for the duration recommended by the kit manufacturer (typically 30-37°C for 60-90 minutes).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
5.2. Western Blot Analysis of ER Stress Markers
This protocol describes how to assess the induction of ER stress by this compound by measuring the levels of key UPR proteins.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78, CHOP, phospho-PERK, ATF6, phospho-IRE1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
5.3. Caspase Activity Assay for Apoptosis
This protocol measures the activity of key executioner caspases to quantify apoptosis induced by this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Caspase-3/7 activity assay kit (e.g., containing a fluorogenic or colorimetric caspase substrate)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed cells in a multi-well plate and treat them with different concentrations of this compound for a desired time period.
-
Follow the instructions of the caspase activity assay kit. This typically involves lysing the cells and adding the caspase substrate.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit protocol to allow the caspase to cleave the substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal intensity is directly proportional to the caspase activity. Compare the activity in this compound-treated cells to that in untreated control cells.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis that acts by targeting the 60S ribosomal subunit and disrupting the peptidyl transferase center. This primary mechanism of action triggers downstream signaling events, including the ribotoxic stress response and ER stress, ultimately leading to apoptosis. The experimental protocols provided in this guide offer a framework for researchers to investigate the detailed molecular effects of this compound and to screen for potential therapeutic applications or to assess its toxicological impact. Further research is warranted to elucidate the precise binding kinetics and to obtain more extensive quantitative data for this compound to fully understand its biological activity.
Structural Elucidation of Roridin J: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Structure and Biosynthesis
All trichothecenes share a common 12,13-epoxytrichothec-9-ene (EPT) core. The biosynthesis of this core begins with the cyclization of farnesyl pyrophosphate. Roridins are classified as Type D trichothecenes, which are characterized by a macrocyclic ring linking the C-4 and C-15 positions of the EPT core. This macrocycle is biosynthesized from a combination of polyketide and isoprenoid precursors. Understanding this common structural framework is fundamental to interpreting the spectroscopic data.
Experimental Protocols
Isolation and Purification
Roridin J is typically isolated from fermentation cultures of Myrothecium verrucaria. The process involves extraction of the culture broth and mycelium with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic separations, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for generating the molecular ion. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to fragment the molecule and elucidate its structural components by analyzing the fragmentation patterns.
NMR Spectroscopy
A suite of NMR experiments is required for the complete structural assignment of this compound. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments within the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Data Presentation and Interpretation
Mass Spectrometry Data
The expected HR-MS data for this compound (C₂₉H₃₈O₉) would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern in MS/MS would reveal characteristic losses corresponding to the cleavage of the macrocyclic ester and fragmentation of the trichothecene core.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₂₉H₃₉O₉⁺ | 531.2594 | Protonated molecular ion |
| [M+Na]⁺ | C₂₉H₃₈O₉Na⁺ | 553.2414 | Sodium adduct |
| Fragment 1 | C₁₅H₂₀O₄ | 280.1362 | Trichothecene core after cleavage of ester linkages |
| Fragment 2 | C₁₄H₁₈O₅ | 266.1154 | Macrocyclic lactone fragment |
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.
NMR Spectroscopic Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the published data for its macrocyclic lactone moiety and known values for the trichothecene core from closely related analogs.
Trichothecene Core:
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 2 | ~79.0 | ~3.80 | d (4.5) |
| 3 | ~36.0 | ~2.50, 2.10 | m |
| 4 | ~75.0 | ~5.60 | d (4.0) |
| 5 | ~140.0 | - | - |
| 6 | ~42.0 | - | - |
| 7 | ~28.0 | ~2.20, 1.90 | m |
| 8 | ~26.0 | ~1.80, 1.60 | m |
| 9 | ~126.0 | ~5.80 | d (6.0) |
| 10 | ~135.0 | - | - |
| 11 | ~65.0 | ~4.20 | d (6.0) |
| 12 | ~67.0 | - | - |
| 13 | ~47.0 | ~3.10, 2.80 | d (4.0), d (4.0) |
| 14 | ~8.0 | ~0.80 | s |
| 15 | ~63.0 | ~4.00, 3.80 | d (12.0), d (12.0) |
| 16 | ~23.0 | ~1.70 | s |
Table 2: Predicted ¹H and ¹³C NMR Data for the Trichothecene Core of this compound.
Macrocyclic Lactone Moiety:
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1' | ~166.0 | - | - |
| 2' | ~122.0 | ~5.90 | s |
| 3' | ~145.0 | - | - |
| 4' | ~40.0 | ~2.60 | m |
| 5' | ~29.0 | ~1.70, 1.50 | m |
| 6' | ~78.0 | ~5.20 | m |
| 7' | ~130.0 | ~5.70 | m |
| 8' | ~128.0 | ~6.60 | m |
| 9' | ~132.0 | ~7.30 | m |
| 10' | ~125.0 | ~5.80 | d (15.0) |
| 11' | ~165.0 | - | - |
| 12' | ~20.0 | ~1.25 | d (7.0) |
| 13' | ~35.0 | ~2.40 | m |
| 14' | ~12.0 | ~1.10 | d (7.0) |
Table 3: Predicted ¹H and ¹³C NMR Data for the Macrocyclic Lactone Moiety of this compound.
Visualization of Methodologies and Pathways
Experimental Workflow
The logical flow of the structural elucidation process, from isolation to final structure determination, is depicted below.
Roridin J: A Technical Guide to its Classification within the Trichothecene Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Roridin J, a potent mycotoxin belonging to the trichothecene family. It details its structural classification, mechanism of action, and relevant biological data, offering a comprehensive resource for professionals in toxicology, pharmacology, and drug development.
Classification of this compound
The trichothecenes are a large family of over 200 sesquiterpenoid mycotoxins produced by various fungal genera, including Myrothecium, Stachybotrys, and Fusarium. These compounds are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure, which is essential for their biological activity. The family is broadly divided into four main types—A, B, C, and D—based on the substitution patterns on this core structure.
This compound is classified as a Type D trichothecene . This classification is defined by a key structural feature: a macrocyclic ring that forms a bridge between the C-4 and C-15 positions of the EPT core. This macrocyclic ester linkage distinguishes Type D from the "simple" trichothecenes of Types A, B, and C, and contributes significantly to its high toxicity. Roridins, along with other related compounds like verrucarins and satratoxins, are prominent members of this macrocyclic subgroup.
dot
Caption: Classification of this compound within the trichothecene family.
Mechanism of Action
The primary molecular target of trichothecenes is the eukaryotic ribosome. By binding to the peptidyl transferase center on the 60S ribosomal subunit, these toxins inhibit protein synthesis. This disruption can block the initiation, elongation, or termination steps of translation, leading to a rapid cessation of protein production and subsequent cell death.
This interaction with the ribosome triggers a cellular stress cascade known as the ribotoxic stress response . This response involves the activation of several mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and ERK-1/2. The activation of these signaling pathways is a critical event that mediates the downstream toxic effects of trichothecenes, including the induction of apoptosis (programmed cell death), inflammation, and alterations in gene expression. For instance, some macrocyclic trichothecenes like Roridin E have been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis in cancer cells.[1]
dot
Caption: Signaling pathway of this compound-induced ribotoxic stress.
Quantitative Biological Data
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| Roridin A | Brine Shrimp Larvae | 2.8 | [2] |
| Roridin D | Soft-tissue Sarcoma | 0.00095 | [3] |
| Roridin E | Breast Cancer Cells | 0.00002 - 0.00005 | [4] |
| Roridin E | Mammalian Cell Lines | 0.00174 - 0.00768 | [4] |
| Roridin L-2 | Soft-tissue Sarcoma | 0.030 | [3] |
| Verrucarin A | Soft-tissue Sarcoma | 0.00029 | [3] |
| Mytoxin B | Soft-tissue Sarcoma | 0.00084 | [3] |
| 16-Hydroxyroridin E | Soft-tissue Sarcoma | 0.046 | [3] |
Note: The extremely low IC₅₀ values (in the nanomolar and even picomolar range) highlight the potent cytotoxic nature of macrocyclic trichothecenes.
Key Experimental Protocols
The characterization of this compound and other trichothecenes relies on standardized in vitro assays to determine their biological effects. Below are methodologies for two fundamental experiments.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or other trichothecenes) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protein Synthesis Inhibition Assay
This assay directly measures the primary toxic effect of trichothecenes by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., BHK-21 fibroblasts) to a suitable confluency. Expose the cells to various concentrations of the trichothecene toxin for a short period (e.g., 30 minutes).
-
Radiolabeling: Add a radiolabeled amino acid, such as [¹⁴C]-leucine, to the culture medium.
-
Incubation: Incubate the cells for an additional period (e.g., 60 minutes) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation: Terminate the incubation and wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the proteins using an agent like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on a filter. The radioactivity incorporated into the protein is then measured using a scintillation counter.
-
Data Analysis: The level of protein synthesis inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells. The results can be used to determine the concentration of toxin that causes 50% inhibition of protein synthesis (IC₅₀).
References
- 1. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
Methodological & Application
Inducing Apoptosis with Roridin J In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin J belongs to the family of macrocyclic trichothecene mycotoxins, a class of compounds known for their potent biological activities, including anti-cancer effects. While specific data on this compound is limited, extensive research on structurally similar compounds, such as Roridin A, Roridin E, and Verrucarin J, provides a strong framework for understanding its potential to induce apoptosis in cancer cells. These compounds typically initiate programmed cell death through a multi-faceted approach involving the induction of cellular stress and modulation of key signaling pathways. This document outlines the probable mechanisms of action of this compound and provides detailed protocols for investigating its apoptotic effects in vitro, based on data from closely related analogs.
Principle of Action
This compound is anticipated to induce apoptosis primarily through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling cascades. This leads to the initiation of the intrinsic (mitochondrial) pathway of apoptosis. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in programmed cell death. Additionally, modulation of pro-survival pathways such as PI3K/Akt is a likely component of its mechanism.
Data Presentation
The following tables summarize the cytotoxic and apoptotic activities of trichothecenes structurally related to this compound against various cancer cell lines. This data can serve as a starting point for determining effective concentrations for this compound in experimental setups.
Table 1: Cytotoxicity of Roridin Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Incubation Time |
| Roridin E | B16F10 (Mouse Melanoma) | MTT Assay | Dose-dependent inhibition observed | Not Specified |
| Mytoxin B | SMMC-7721 (Human Hepatocarcinoma) | MTT Assay | Dose- and time-dependent inhibition | Not Specified |
| Epiroridin Acid | HepG-2 (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 0.38 µM | Not Specified |
| Mytoxin B | HepG-2 (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 0.005 µM | Not Specified |
| Epiroridin E | HepG-2 (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 0.004 µM | Not Specified |
| 12'-episatratoxin H | SK-OV-3, SK-MEL-2, A549, HCT15 | Not Specified | 0.7 - 2.8 nM | Not Specified |
| Satratoxin H | SK-OV-3, SK-MEL-2, A549, HCT15 | Not Specified | 1.93 - 4.22 µM | Not Specified |
Table 2: Apoptosis Induction by Roridin Analogs
| Compound | Cell Line | Method | Key Observations |
| Roridin E | B16F10 (Mouse Melanoma) | Western Blot | Increased cleaved caspase-3 and Bax expression. |
| Mytoxin B | SMMC-7721 (Human Hepatocarcinoma) | Annexin V-FITC/PI | Dose-dependent increase in apoptosis. |
| Mytoxin B | SMMC-7721 (Human Hepatocarcinoma) | Western Blot | Decreased Bcl-2, increased Bax, and increased cleaved caspases-3, -8, and -9. |
| Epiroridin Acid & Mytoxin B | HepG-2 (Human Hepatocellular Carcinoma) | Flow Cytometry | Increased early (11.7% and 17.3%) and terminal (22.3% and 11.7%) apoptosis. |
Signaling Pathways
Based on studies of related compounds, this compound likely induces apoptosis through the following signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, total and phosphorylated forms of Akt and p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound, like other macrocyclic trichothecenes, is a potent inducer of apoptosis in cancer cells. The protocols provided herein offer a comprehensive approach to characterizing its cytotoxic and apoptotic effects. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions. Due to the limited direct data on this compound, the information on related compounds should be used as a guide for initial experimental design, with the understanding that optimization will be necessary. The investigation of this compound's anti-cancer properties holds promise for the development of novel therapeutic strategies.
Roridin J: Application Notes for IC50 Determination in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for determining the half-maximal inhibitory concentration (IC50) of Roridin J, a potent macrocyclic trichothecene mycotoxin, in breast cancer cell lines. This document includes detailed experimental protocols and summarizes the current understanding of the signaling pathways affected by this class of compounds.
Introduction
Roridins are a class of mycotoxins produced by various fungi, belonging to the larger family of trichothecenes. These compounds are known for their potent cytotoxic activities against a range of cancer cell lines. While specific IC50 values for this compound in breast cancer are not extensively documented in publicly available literature, data from structurally similar roridins and other macrocyclic trichothecenes suggest that it is likely to exhibit very high potency, with expected IC50 values in the nanomolar to picomolar range. This high level of activity makes this compound a compound of interest in anticancer drug discovery.
Data Presentation: Cytotoxicity of Roridins and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value |
| 12'-episatratoxin H | 4T1 | Breast Cancer | Potent (specific value not stated) |
| Roridin F | 4T1 | Breast Cancer | No significant cytotoxicity |
| 12'-episatratoxin H | Bt549, HCC70, MDA-MB-231, MDA-MB-468 | Breast Cancer | 0.3 - 3.0 nM |
| Mytoxin B | HepG-2 | Liver Cancer | 0.005 µM |
| Epiroridin E | HepG-2 | Liver Cancer | 0.004 µM |
| 14'-hydroxymytoxin B | Soft-tissue sarcoma | Sarcoma | 1.3 x 10⁻⁹ µM |
| Mytoxin B | Soft-tissue sarcoma | Sarcoma | 8.4 x 10⁻¹⁰ µM |
| 16-hydroxyroridin E | Soft-tissue sarcoma | Sarcoma | 4.6 x 10⁻⁸ µM |
| Roridin E | Soft-tissue sarcoma | Sarcoma | 7.6 x 10⁻¹⁰ µM |
| Verrucarin A | Soft-tissue sarcoma | Sarcoma | 2.9 x 10⁻¹⁰ µM |
| Roridin D | Soft-tissue sarcoma | Sarcoma | 9.5 x 10⁻¹⁰ µM |
| Roridin L-2 | Soft-tissue sarcoma | Sarcoma | 3.0 x 10⁻⁸ µM |
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound in adherent breast cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing breast cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A wide concentration range is recommended for the initial experiment (e.g., from 1 pM to 1 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in breast cancer cells using the MTT assay.
Signaling Pathways Potentially Affected by this compound
Based on studies of other trichothecenes, this compound is expected to induce apoptosis through multiple signaling pathways. The diagram below illustrates the putative mechanism of action.
Caption: Putative signaling pathways activated by this compound leading to apoptosis in cancer cells.
Mechanism of Action
Trichothecene mycotoxins, including the roridin family, are potent inhibitors of protein synthesis in eukaryotic cells. Their primary molecular target is the 60S ribosomal subunit, where they bind to the peptidyl transferase center, thereby halting the elongation step of translation. This inhibition of protein synthesis triggers a "ribotoxic stress response," which leads to the activation of mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK.
Furthermore, some roridins have been demonstrated to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) signaling pathways, involving ATF6, PERK, and IRE1. This ER stress, coupled with the ribotoxic stress, converges on the intrinsic apoptotic pathway.
The pro-apoptotic signaling involves the modulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to a disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-
Application Notes and Protocols for In Vivo Studies of Roridin J in Mouse Xenograft Models
Disclaimer: As of the latest literature review, no specific in vivo studies of Roridin J in mouse xenograft models have been published. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This guide is based on established methodologies for xenograft studies and the known biological activities of closely related macrocyclic trichothecenes, such as Roridin E.
Introduction
This compound is a macrocyclic trichothecene mycotoxin, a class of compounds known for their potent biological activities, including cytotoxic and antitumor properties.[1] Trichothecenes are known to inhibit protein, DNA, and RNA synthesis, making them of interest in oncology research.[2] While direct in vivo efficacy data for this compound in cancer models is not yet available, studies on related compounds like Roridin E have demonstrated cytotoxicity against cancer cell lines, suggesting potential for in vivo investigation.[3]
These application notes provide a comprehensive, albeit prospective, protocol for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. The proposed experiments are designed to assess tumor growth inhibition, establish a dose-response relationship, and investigate potential mechanisms of action.
Hypothetical Efficacy of this compound in a Xenograft Model
Based on the known cytotoxicity of related trichothecenes, it is hypothesized that this compound will exhibit dose-dependent anti-tumor activity in a mouse xenograft model. The proposed study would aim to quantify this effect and determine a preliminary therapeutic window.
Table 1: Hypothetical Dose-Response of this compound on Tumor Growth Inhibition
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +5.0 ± 2.0 |
| This compound | 0.5 | 1100 ± 200 | 26.7 | +3.5 ± 1.5 |
| This compound | 1.0 | 750 ± 150 | 50.0 | -1.0 ± 2.5 |
| This compound | 2.0 | 400 ± 100 | 73.3 | -8.0 ± 3.0 |
| Positive Control | Varies | 500 ± 120 | 66.7 | -5.0 ± 2.0 |
Data are presented as mean ± standard deviation and are purely illustrative.
Table 2: Example of Endpoint Tumor Analysis
| Treatment Group | Dosage (mg/kg) | Final Mean Tumor Weight (g) | Number of Complete Regressions |
| Vehicle Control | 0 | 1.6 ± 0.3 | 0/10 |
| This compound | 0.5 | 1.2 ± 0.2 | 0/10 |
| This compound | 1.0 | 0.8 ± 0.15 | 1/10 |
| This compound | 2.0 | 0.4 ± 0.1 | 3/10 |
| Positive Control | Varies | 0.5 ± 0.12 | 2/10 |
Data are presented as mean ± standard deviation and are purely illustrative.
Experimental Protocols
The following protocols outline the necessary steps for conducting an in vivo study of this compound using a subcutaneous xenograft model.
-
Cell Line Selection: Choose a suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) based on the research focus.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 3 x 10⁷ cells/mL for injection.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Acclimatization: Allow the mice to acclimate to the animal facility for at least one week prior to the experiment.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (containing 3 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the final desired concentrations with a sterile vehicle such as saline or PBS.
-
Dosing Regimen: Administer this compound to the treatment groups via intraperitoneal (IP) injection or oral gavage. The dosing schedule could be, for example, every other day for 21 days. The vehicle control group should receive the same volume of the vehicle solution.
-
Animal Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur. Record the body weight of each mouse 2-3 times per week.
-
Euthanasia: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), humanely euthanize the mice.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Histological and Molecular Analysis: A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers). Another portion can be snap-frozen for molecular analyses such as Western blotting or RT-PCR to investigate the effects of this compound on specific signaling pathways.
Visualizations
References
- 1. Structure of this compound, a new macrocyclic trichothecene from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC-MS/MS Method for the Detection of Roridin J
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the detection and quantification of Roridin J, a potent macrocyclic trichothecene mycotoxin, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation from various matrices, chromatographic separation, and mass spectrometric detection. This method is crucial for researchers in toxicology, pharmacology, and drug development who require accurate and precise measurement of this compound for toxicological assessments, pharmacokinetic studies, and evaluation of potential therapeutic applications. While a complete set of validated quantitative data for this compound is not publicly available, this document provides a foundational protocol based on the analysis of closely related macrocyclic trichothecenes and established analytical principles.
Introduction
This compound belongs to the family of macrocyclic trichothecene mycotoxins, which are secondary metabolites produced by various fungi, notably from the Stachybotrys and Myrothecium genera. These compounds are known for their potent cytotoxicity and protein synthesis inhibition, making them a significant concern for human and animal health. Accurate and sensitive detection methods are essential for monitoring their presence in environmental samples, food matrices, and for conducting research into their biological activities. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of such complex molecules.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. The following provides a general guideline for the extraction of this compound from a solid matrix, such as moldy building materials or contaminated feed.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 grams).
-
Add an appropriate volume of extraction solvent (e.g., 10-20 mL of acetonitrile/water, 84:16 v/v).
-
Vortex vigorously for 20-30 minutes.
-
Centrifuge the sample at high speed (e.g., 4000 rpm for 15 minutes) to pellet solid material.
-
Carefully collect the supernatant.
-
-
Clean-up (using SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analyte of interest with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 500 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.
-
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point):
-
Column: A C18 reversed-phase column is recommended (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A gradient should be optimized to ensure good separation of this compound from matrix components and other mycotoxins. A typical starting gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for macrocyclic trichothecenes.
-
Precursor Ion: For this compound, the ammonium adduct ([M+NH_4]^+) is often the most abundant precursor ion. The exact m/z should be calculated based on the chemical formula of this compound (
ngcontent-ng-c4139270029="" _nghost-ng-c3445076883="" class="inline ng-star-inserted">
).C29H38O9 -
Multiple Reaction Monitoring (MRM): Specific MRM transitions (quantifier and qualifier ions) and their corresponding collision energies need to be determined by infusing a this compound standard into the mass spectrometer. This is a critical step for method development and validation. Due to the lack of publicly available data for specific MRM transitions for this compound, this step must be performed empirically in the laboratory.
-
General MS Parameters:
-
Capillary Voltage: ~3.5-4.5 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-450 °C
-
Gas Flows (Nebulizer, Drying Gas): Optimize according to the instrument manufacturer's recommendations.
-
Data Presentation
Table 1: HPLC-MS/MS Parameters for this compound (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Retention Time (min) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters for this compound in [Matrix] (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery (%) | To be determined |
| Precision (RSD%) | < 15% |
Visualizations
The following diagram illustrates a typical workflow for the analytical detection of this compound using HPLC-MS/MS.
Caption: Experimental workflow for this compound detection by HPLC-MS/MS.
Conclusion
This application note provides a comprehensive framework for developing and implementing an HPLC-MS/MS method for the analysis of this compound. While specific mass spectrometric parameters and quantitative validation data for this compound require empirical determination due to their absence in publicly accessible literature, the outlined protocols for sample preparation and chromatographic separation serve as a robust starting point. The successful application of this methodology will enable researchers to accurately quantify this compound, facilitating a deeper understanding of its toxicological profile and potential biological significance. It is strongly recommended that any developed method undergoes rigorous in-house validation to ensure data quality and reliability.
Investigating the Antifungal Activity of Roridin J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin J is a macrocyclic trichothecene mycotoxin produced by fungi of the genus Myrothecium. While the broader class of trichothecenes is known for a wide range of biological activities, including antifungal properties, specific data on the antifungal efficacy and mechanism of action of this compound is currently limited in publicly available literature. Trichothecenes are known to be potent inhibitors of eukaryotic protein synthesis, which is a primary mechanism of their toxicity. Some trichothecenes, like Roridin E, have also been shown to inhibit receptor tyrosine kinases and induce endoplasmic reticulum stress.
These application notes provide a comprehensive set of generalized protocols for the systematic investigation of the antifungal properties of this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antifungal research. This document is intended to guide researchers in generating robust and reproducible data on the potential of this compound as an antifungal agent.
Data Presentation
Due to the absence of specific quantitative antifungal data for this compound in the available literature, the following tables present example data for related trichothecene mycotoxins and other antifungal agents against common fungal pathogens. This information is intended to provide a comparative context for the types of data that would be generated using the protocols described herein.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Antifungal Compounds against Candida albicans
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Roridin A | Data not available | Data not available | Data not available |
| Verrucarin A | Data not available | Data not available | Data not available |
| Amphotericin B | 0.25 - 2.0 | 0.5 | 1.0 |
| Fluconazole | 0.25 - 64 | 0.5 | 4.0 |
| Caspofungin | 0.03 - 2.0 | 0.125 | 0.5 |
Note: The data for Amphotericin B, Fluconazole, and Caspofungin are representative values and can vary between studies and clinical isolates.
Table 2: Example Cytotoxicity Data for Roridin Analogs against Mammalian Cells
| Compound | Cell Line | IC50 |
| Roridin E | B16F10 Mouse Melanoma | Dose-dependent cytotoxicity observed |
| Satratoxin H | B16F10 Mouse Melanoma | Dose-dependent cytotoxicity observed |
| Roridin L2 | PC-12 Neuronal Cells | Not toxic up to 1000 ng/ml |
Source:
Experimental Protocols
The following are detailed protocols for the initial characterization of the antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.
-
Drug Dilution: a. Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL). b. Include a positive control well (no drug) and a negative control well (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the working inoculum to each well containing the drug dilutions and the positive control well. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be determined visually or by using a microplate reader.
Protocol 2: Time-Kill Assay
Objective: To assess the fungicidal or fungistatic activity of this compound over time.
Materials:
-
This compound
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C)
-
Sabouraud Dextrose Agar plates
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium with a starting concentration of approximately 1-5 x 105 CFU/mL.
-
Assay Setup: a. Prepare culture tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). b. Include a drug-free growth control tube. c. Inoculate each tube with the prepared fungal suspension.
-
Incubation and Sampling: a. Incubate the tubes at 35°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto Sabouraud Dextrose Agar plates. c. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: a. Plot the log10 CFU/mL against time for each this compound concentration. b. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of further growth without a significant reduction in viable cell count.
Protocol 3: Fungal Biofilm Disruption Assay
Objective: To evaluate the ability of this compound to disrupt pre-formed fungal biofilms.
Materials:
-
This compound
-
Fungal isolate capable of biofilm formation (e.g., Candida albicans)
-
Biofilm-inducing medium (e.g., RPMI 1640)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation: a. Prepare a fungal suspension of 1 x 106 CFU/mL in the biofilm-inducing medium. b. Add 200 µL of the suspension to the wells of a 96-well plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment with this compound: a. After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add 200 µL of fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. c. Include a drug-free control. d. Incubate for a further 24 hours at 37°C.
-
Quantification of Biofilm: a. Wash the wells with PBS to remove the medium and planktonic cells. b. Add 200 µL of 95% ethanol to fix the biofilms for 15 minutes. c. Remove the ethanol and allow the plate to air dry. d. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes. e. Wash the wells thoroughly with water to remove excess stain and allow to air dry. f. Solubilize the stained biofilm by adding 200 µL of 95% ethanol to each well. g. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. The reduction in absorbance in the this compound-treated wells compared to the control wells indicates biofilm disruption.
Visualizations
Caption: Experimental workflow for investigating the antifungal activity of this compound.
Caption: Putative signaling pathways affected by trichothecenes like this compound in fungi.
Application Notes and Protocols for Studying the Ribosomal Stress Response Using Roridin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin J is a macrocyclic trichothecene mycotoxin, a class of potent inhibitors of eukaryotic protein synthesis. These compounds bind to the peptidyl transferase center of the 60S ribosomal subunit, stalling translation and triggering a cellular quality control cascade known as the Ribotoxic Stress Response (RSR). This response, characterized by the activation of mitogen-activated protein kinases (MAPKs), offers a valuable model for studying ribosome-associated quality control, cellular stress signaling, and for screening potential therapeutic agents that modulate these pathways.
While specific data for this compound is limited, the protocols and data presented here are based on studies of closely related and structurally similar macrocyclic trichothecenes, such as Roridin E and Satratoxin H. These notes provide a comprehensive framework for utilizing this compound to induce and study the ribosomal stress response in mammalian cell culture.
Mechanism of Action
This compound, like other trichothecenes, physically obstructs the ribosome's function. This leads to:
-
Translation Inhibition : The primary insult is the cessation of protein synthesis due to the stalled ribosome.
-
Ribotoxic Stress Response (RSR) : Stalled ribosomes are recognized by cellular surveillance mechanisms, leading to the activation of stress-activated protein kinases (SAPKs), primarily JNK and p38 MAPK.
-
Endoplasmic Reticulum (ER) Stress : The lack of newly synthesized proteins and the potential accumulation of aberrant protein products can lead to ER stress and the activation of the Unfolded Protein Response (UPR).
-
Apoptosis : Prolonged or intense ribosomal stress ultimately leads to programmed cell death.
Data Presentation
Table 1: Comparative Cytotoxicity of Roridin Analogs and Other Trichothecenes
The following table summarizes the cytotoxic activity (IC50 values) of various roridin compounds against different cell lines. This data can be used to estimate an effective concentration range for inducing ribosomal stress with this compound. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
| Compound | Cell Line | IC50 Value | Reference |
| Roridin E | Breast Cancer (MCF-7, etc.) | 0.02 - 0.05 nM | |
| Mammalian Cell Lines (H4TG, MDCK, NIH3T3) | 1.74 - 7.68 nM | ||
| Roridin L-2 | PC-12 (Neuronal) | > 1000 ng/ml (non-toxic) | |
| 16-hydroxyroridin E | Soft-tissue Sarcoma | 4.6 x 10⁻⁸ µM | |
| Satratoxin G | PC-12 (Neuronal) | 10 - 25 ng/ml | |
| Verrucarin A | Soft-tissue Sarcoma | 2.9 x 10⁻¹⁰ µM |
Signaling Pathways
This compound-Induced Ribosomal Stress Response
This compound binding to the ribosome triggers a signaling cascade that alerts the cell to translational arrest.
Caption: Ribotoxic Stress Response (RSR) pathway initiated by this compound.
Induction of the Unfolded Protein Response (UPR)
Ribosomal stress can lead to a depletion of essential proteins and an imbalance in protein homeostasis in the Endoplasmic Reticulum, triggering the UPR.
Caption: Unfolded Protein Response (UPR) activated by ER stress.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the cytotoxic effect of this compound on a chosen cell line and is crucial for identifying the appropriate concentration range for subsequent experiments.
Workflow:
Caption: Workflow for assessing this compound cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Ribosomal Stress Markers (Phospho-p38 and Phospho-JNK)
This protocol is used to detect the activation of the RSR pathway by analyzing the phosphorylation status of key MAPK proteins.
Workflow:
Caption: Workflow for Western blot analysis of RSR markers.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a pre-determined effective concentration (e.g., the IC50 value) for various time points (e.g.,
Application Notes and Protocols for Roridin J Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin J is a macrocyclic trichothecene mycotoxin, a class of potent biologically active secondary metabolites produced by various fungi. Trichothecenes are known for their cytotoxic effects, primarily through the inhibition of protein synthesis, induction of apoptosis, and activation of cellular stress pathways. These properties make them of interest for investigation as potential anti-cancer agents.
These application notes provide a summary of cell lines sensitive to Roridin-class compounds, detailed protocols for assessing cytotoxicity, and an overview of the signaling pathways implicated in the cellular response to these mycotoxins.
Disclaimer: Specific cytotoxicity data for this compound is limited in publicly available literature. The data presented here is based on studies of closely related macrocyclic trichothecenes, such as Roridin E and Verrucarin A. It is recommended that these cell lines be tested directly for sensitivity to this compound.
Data Presentation: Cytotoxicity of Roridin-Class Trichothecenes
The following table summarizes the cytotoxic activity of various Roridin-class compounds across a range of cancer cell lines, providing an indication of potentially sensitive lines for this compound testing.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Roridin E | Multiple Breast Cancer Cell Lines | Breast Cancer | 0.00002 - 0.00005 | |
| Roridin E | Panel of other cancer cell lines | Various Cancers | < 0.01 | |
| Roridin E | Primary soft-tissue sarcoma cells | Soft-tissue sarcoma | 0.00076 | |
| Roridin L-2 | Primary soft-tissue sarcoma cells | Soft-tissue sarcoma | 0.03 | |
| Roridin L-2 | High-grade leiomyosarcoma tumor cells | Leiomyosarcoma | 0.018 | |
| Verrucarin A | Primary soft-tissue sarcoma cells | Soft-tissue sarcoma | 0.00029 | |
| Verrucarin A | LNCaP | Prostate Cancer | Not specified | |
| Verrucarin A | PC-3 | Prostate Cancer | Not specified | |
| Satratoxin H | 4T1 | Breast Cancer | 1.93 - 4.22 | |
| 12'-episatratoxin H | 4T1 | Breast Cancer | 0.0007 - 0.0028 | |
| Roridin E | B16F10 | Mouse Melanoma | Not specified | |
| Roridin E | HL-60 | Human Promyelocytic Leukemia | Potent antiproliferative activity | |
| Roridin E | THP-1 | Human Monocytic Leukemia | Potent antiproliferative activity | |
| Roridin E | V79 | Chinese Hamster Lung Fibroblasts | Potent antiproliferative activity |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the detection and quantification of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Sensitive cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the specified time.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Signaling Pathways and Mechanisms of Action
Macrocyclic trichothecenes like this compound exert their cytotoxic effects through multiple mechanisms. A primary mode of action is the inhibition of protein synthesis by binding to the 60S ribosomal subunit, which leads to a ribotoxic stress response. This, in turn, can trigger a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of apoptosis.
Studies on related compounds like Roridin E have shown the induction of endoplasmic reticulum (ER) stress-mediated apoptosis. This involves the activation of the unfolded protein response (UPR) signaling pathways. Furthermore, Verrucarin A has been demonstrated to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in prostate cancer cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathways affected by this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Roridin J from Fungal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Roridin J from fungal cultures, primarily Myrothecium verrucaria.
Disclaimer: Detailed experimental protocols and specific data for the purification of this compound are scarce in publicly available literature. The following guidance is based on established methods for the purification of closely related macrocyclic trichothecenes, such as other roridins and verrucarins, from Myrothecium species.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is a macrocyclic trichothecene mycotoxin produced by the fungus Myrothecium verrucaria.
Q2: What are the general steps for purifying this compound from fungal cultures?
A2: The general workflow for purifying this compound and other macrocyclic trichothecenes from Myrothecium cultures involves the following steps:
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Fermentation: Culturing Myrothecium verrucaria in a suitable liquid or solid medium to promote the production of this compound.
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Extraction: Extracting the fungal biomass and culture filtrate with an appropriate organic solvent, typically ethyl acetate.
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Preliminary Fractionation: Using techniques like solvent partitioning or open column chromatography (e.g., silica gel) to separate the crude extract into fractions.
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High-Resolution Purification: Employing high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18), for the final purification of this compound.
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Purity Assessment: Analyzing the purified fraction using analytical techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) to confirm the identity and purity of this compound.
Q3: What are the known physicochemical properties of this compound and related compounds?
A3: While specific data for this compound is limited, the properties of related roridins, such as Roridin A, provide some insight. Trichothecenes are generally nonvolatile, have a molecular weight between 250-500, and are relatively insoluble in water but highly soluble in solvents like acetone, ethyl acetate, DMSO, ethanol, and methanol. Purified trichothecenes can form a yellow color in solvents and may exist as a crystalline solid. They are known to be relatively stable compounds.
Physicochemical Properties of Roridin A (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₀O₉ | |
| Molecular Weight | 532.6 g/mol | |
| Appearance | White powder/solid | |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | |
| Stability | Stable for ≥ 4 years when stored at -20°C |
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fungal Strain or Culture Conditions | - Ensure the use of a known this compound-producing strain of Myrothecium verrucaria. - Optimize fermentation parameters such as media composition, pH, temperature, and incubation time. |
| Inefficient Extraction | - Ensure complete extraction by using a suitable solvent like ethyl acetate and performing multiple extraction cycles. - Ensure proper mixing and contact time between the solvent and the fungal culture. |
| Loss of Compound During Purification Steps | - Minimize the number of purification steps to reduce cumulative losses. - Carefully select chromatographic conditions (e.g., column type, mobile phase) to ensure good recovery of this compound. - Monitor fractions from each step to track the presence of the target compound. |
| Degradation of this compound | - Trichothecenes are generally stable, but prolonged exposure to harsh pH or high temperatures should be avoided. - Store extracts and purified fractions at low temperatures (e.g., -20°C) to prevent degradation. |
Problem 2: Co-eluting Impurities and Poor Separation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Structurally Similar Mycotoxins | - Myrothecium species produce a variety of other macrocyclic trichothecenes (e.g., other roridins, verrucarins) that can be difficult to separate from this compound. - Employ high-resolution chromatographic techniques. A multi-step purification approach is often necessary. |
| Inadequate Chromatographic Resolution | - Optimize the mobile phase composition and |
Technical Support Center: Enhancing Roridin J Production from Myrothecium Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield of Roridin J from Myrothecium fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the production process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your Myrothecium fermentation experiments for this compound production.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Mycelial Growth | 1. Inappropriate culture medium. 2. Suboptimal temperature. 3. Incorrect pH of the medium. 4. Contamination. | 1. Use a recommended medium such as Potato Dextrose Agar (PDA) for initial culture and a nutrient-rich broth for fermentation. 2. Maintain the incubation temperature between 28-30°C. 3. Adjust the initial pH of the medium to a range of 5.0-6.5. 4. Ensure aseptic techniques are followed throughout the process. Discard contaminated cultures. |
| Poor Sporulation | 1. Inadequate light exposure. 2. Unfavorable temperature or pH. 3. Nutrient limitation in the medium. | 1. Provide a photoperiod, such as a 16/8 hour light/dark cycle, to encourage sporulation. 2. Optimize temperature and pH as mentioned for mycelial growth. While optimal growth may occur at 30°C, higher temperatures around 35°C can sometimes enhance spore production. 3. Ensure the medium is not depleted of essential nutrients. |
| Low this compound Yield | 1. Suboptimal fermentation parameters (temperature, pH, aeration). 2. Inappropriate carbon or nitrogen source in the medium. 3. Incorrect fermentation duration. 4. Inefficient extraction method. | 1. Optimize fermentation conditions. Maintain a temperature of 28°C and a pH around 6.5. Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 250 rpm). 2. Experiment with different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to find the optimal combination for this compound production. 3. Harvest the culture at the optimal time point, typically during the stationary phase of growth (e.g., after 7 days). 4. Use an efficient solvent for extraction, such as ethyl acetate. Ensure complete extraction by performing multiple extractions. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions. | 1. Standardize the inoculum preparation by using a consistent amount of spore suspension or mycelial plugs. 2. Prepare the fermentation medium with precise measurements of all components and ensure consistent sterilization procedures. 3. Closely monitor and control temperature, pH, and agitation speed throughout the fermentation process. |
| Difficulty in this compound Purification | 1. Presence of interfering compounds. 2. Inappropriate chromatography conditions. | 1. Perform a preliminary clean-up of the crude extract using techniques like solid-phase extraction (SPE). 2. Optimize the High-Performance Liquid Chromatography (HPLC) method, including the choice of column, mobile phase composition, and gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Myrothecium growth and this compound production?
A1: For optimal mycelial growth of Myrothecium roridum, a temperature of 28-30°C is recommended. This compound production is also favored within this temperature range.
Q2: What is the ideal pH for the fermentation medium?
A2: The optimal pH for Myrothecium roridum growth and sporulation is in the acidic to neutral range, typically between 5.0 and 6.5. It is crucial to adjust the pH of the medium before sterilization.
Q3: Which culture medium is best for this compound production?
A3: While Myrothecium can grow on various media, Potato Dextrose Agar (PDA) is excellent for initial cultivation and sporulation. For liquid fermentation to produce this compound, a nutrient-rich medium containing glucose as a carbon source and yeast extract or peptone as a nitrogen source is effective. A two-step fermentation process, with a seed medium followed by a production medium, can also be employed.
Q4: How does light affect the fermentation process?
A4: Light, specifically a photoperiod of alternating light and dark (e.g., 16/8 hours), has been shown to significantly enhance sporulation in Myrothecium roridum. While its direct impact on this compound yield needs further investigation, good sporulation is often linked to robust secondary metabolite production.
Q5: What is the typical duration of fermentation for this compound production?
A5: The fermentation is typically carried out for about 7 days to reach the stationary phase of fungal growth, which is often optimal for secondary metabolite production. However, it is advisable to perform a time-course study to determine the peak production time for your specific strain and conditions.
Q6: What is a reliable method for extracting this compound from the fermentation broth?
A6: A common and effective method is solvent extraction using ethyl acetate. The fermentation broth and mycelium are typically homogenized and then extracted multiple times with an equal volume of ethyl acetate. The organic phases are then combined and evaporated to yield the crude extract.
Q7: How can I quantify the yield of this compound?
A7: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for quantifying this compound. A C18 reverse-phase column is commonly used with a mobile phase gradient of acetonitrile and water.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing Myrothecium roridum fermentation.
Table 1: Effect of Temperature and pH on Mycelial Growth and Sporulation
| Parameter | Value | Mycelial Growth | Spore Production | Reference |
| Temperature | 28°C | Maximum | Good | |
| 30°C | High | High | ||
| 35°C | Good | Maximum | ||
| pH | 5.0 | High | Maximum | |
| 6.0 | High | High | ||
| 6.5 | Maximum | Good |
Table 2: Recommended Fermentation Parameters
| Parameter | Recommended Value |
| Incubation Temperature | 28°C |
| Initial Medium pH | 6.5 |
| Agitation Speed | 250 rpm |
| Fermentation Duration | 7 days |
| Photoperiod (for sporulation) | 16/8 hours (light/dark) |
Experimental Protocols
Protocol 1: Two-Step Fermentation for this compound Production
This protocol describes a two-step fermentation process for producing this compound from Myrothecium roridum.
1. Inoculum Preparation (Seed Culture): a. Prepare a seed medium with the following composition per liter: 20 g glucose, 15 g Pharmamedia, 5 g yeast extract, 3 g (NH₄)₂SO₄, 0.03 g ZnSO₄, and 4 g CaCO₃. b. Dispense 25 mL of the seed medium into 250 mL Erlenmeyer flasks and autoclave. c. Inoculate the flasks with a suspension of spores or mycelial plugs of Myrothecium roridum. d. Incubate the flasks on a rotary shaker at 250 rpm and 28°C for 2 days.
2. Production Culture: a. Prepare a production medium with a suitable composition (this may need to be optimized, but can be similar to the seed medium). b. Dispense the production medium into larger fermentation flasks and autoclave. c. Inoculate the production medium with the seed culture (e.g., a 5-10% v/v transfer). d. Incubate the production flasks on a rotary shaker at 250 rpm and 28°C for 7 days.
Protocol 2: Extraction of this compound
This protocol outlines the procedure for extracting this compound from the fermentation culture.
1. Harvesting: a. After the 7-day incubation period, pool the contents of the fermentation flasks (broth and mycelium).
2. Homogenization: a. Homogenize the pooled fermentation mixture to break up the mycelial mass and ensure efficient extraction.
3. Solvent Extraction: a. Transfer the homogenized mixture to a separation funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.
Roridin J solubility issues in aqueous media for in vitro assays
Frequently Asked Questions (FAQs)
Q1: What is Roridin J and why is it difficult to dissolve in aqueous solutions?
This compound is a macrocyclic trichothecene, a class of mycotoxins produced by fungi of the Myrothecium genus. Like other macrocyclic trichothecenes, this compound is a lipophilic (fat-soluble) molecule. This inherent hydrophobicity leads to poor solubility in water-based solutions like cell culture media and buffers, which are polar. This chemical property is the primary reason for the solubility challenges encountered during in vitro assays.
Q2: Which solvents are recommended for preparing a this compound stock solution?
Based on data from closely related compounds like Roridin A and Roridin E, the following organic solvents are recommended for preparing a stock solution:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Methanol
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Dichloromethane
For cell culture applications, high-purity, anhydrous DMSO is the most common and recommended solvent due to its high solubilizing capacity and relatively lower toxicity to cells at low final concentrations.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity and to minimize the risk of your compound precipitating, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of ≤ 0.1% is ideal. While some cell lines can tolerate up to 0.5%, this should be determined empirically. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I visually identify if this compound has precipitated in my experiment?
Precipitation of a compound in cell culture media can be identified in several ways:
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Cloudiness or Turbidity: The medium may lose its clarity and appear hazy.
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Visible Particles: You may see small, distinct particles floating in the medium or settled at the bottom of the culture vessel.
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Crystalline Structures: Microscopic examination may reveal needle-like or amorphous crystalline structures that are distinct from the cells.
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Inconsistent Results: A common sign of precipitation is poor reproducibility of experimental results, as the actual concentration of the dissolved compound is unknown.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound solubility during in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Stock solution is cloudy or contains visible particles. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Try gentle warming (up to 37°C) and vortexing or sonication to aid dissolution.- If precipitation persists, prepare a new stock solution at a lower concentration. |
| The solvent (e.g., DMSO) has absorbed water, reducing its solubilizing capacity. | Use a fresh, unopened vial of anhydrous, high-purity DMSO. Store DMSO properly in small aliquots, protected from moisture. | |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | The abrupt change in solvent polarity (from organic DMSO to aqueous medium) causes the compound to "crash out." This is the most common cause of precipitation. | - Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the stock solution.- Add stock to medium, not vice-versa: Always add the small volume of concentrated stock solution to the larger volume of medium.- Mix during addition: Add the stock solution dropwise into the vortex of the swirling or gently vortexing medium to ensure rapid dispersal. |
| The final concentration of this compound is too high for the amount of co-solvent (DMSO) present. | - Increase the final DMSO concentration slightly, but do not exceed the toxic limit for your cells (generally < 0.5%).- Perform a serial dilution. First, dilute the stock into a smaller volume of medium, ensure it dissolves, and then add this intermediate dilution to the final culture volume. | |
| Medium becomes cloudy over time during incubation. | The compound has temperature-dependent solubility and is less soluble at 37°C. | This is less common for hydrophobic compounds but possible. Test solubility in a cell-free medium at 37°C to confirm. If this is the issue, a different solvent system or formulation may be required. |
Technical Support Center: Optimizing Roridin J Dosage for Effective Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Roridin J to achieve effective cytotoxicity in experimental settings. Due to the limited availability of specific cytotoxicity data for this compound, this guide leverages data from the closely related and structurally similar macrocyclic trichothecene, Roridin E, as a reliable proxy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin. This class of compounds is known to be potent inhibitors of protein, DNA, and RNA synthesis. Their primary mechanism of cytotoxic action involves inducing apoptosis (programmed cell death) through multiple signaling pathways.
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on data for the closely related Roridin E, a broad concentration range from low nanomolar (nM) to micromolar (µM) is recommended for initial screening. Roridin E has shown high potency with IC50 values in the sub-nanomolar to low nanomolar range in various cancer cell lines. A preliminary dose-ranging experiment is crucial to determine the optimal concentration range for your specific cell line.
Q3: How long should I incubate my cells with this compound?
Incubation times for cytotoxicity assays can vary depending on the cell type and the specific assay being performed. Common incubation periods range from 24 to 72 hours. It is advisable to perform a time-course experiment to identify the optimal endpoint for your experimental model.
Q4: this compound is a hydrophobic molecule. Are there any special considerations for preparing stock solutions?
Yes, due to its hydrophobicity, this compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. Ensure the final concentration of the solvent in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven drug distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes for adding cells and compounds. Gently mix the plate after adding the test compound. |
| No cytotoxic effect observed | The concentration of this compound is too low, the incubation time is too short, or the cell line is resistant. | Perform a dose-response experiment with a wider and higher concentration range. Increase the incubation time. If resistance is suspected, consider using a different cell line or a combination therapy approach. |
| High background in cytotoxicity assay | Contamination of cell culture, issues with assay reagents, or high cell density. | Regularly check cell cultures for contamination. Use fresh, properly stored assay reagents. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final solvent concentration is kept to a minimum. Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells. Visually inspect for any precipitation. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Roridin E, a close structural analog of this compound, in various cell lines. This data can be used as a reference for designing initial dose-ranging experiments for this compound.
| Cell Line | Cell Type | IC50 (nM) |
| Multiple Breast Cancer Cell Lines | Human Breast Cancer | 0.02 - 0.05 |
| H4TG | Mammalian | 1.74 |
| MDCK | Mammalian | 7.68 |
| NIH3T3 | Mammalian | 2.83 |
| KA31T | Mammalian | 4.36 |
| B16F10 | Mouse Melanoma | Substantial cytotoxicity observed |
Data is for Roridin E as a proxy for this compound.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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This compound
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Target cell line
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Complete cell culture medium
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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DMSO
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
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Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition:
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After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
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Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control.
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Visualizations
preventing degradation of Roridin J during storage and handling
This technical support center provides guidance on the proper storage and handling of Roridin J to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term storage, it is recommended to keep this compound at -20°C. This is a common storage temperature for other trichothecene mycotoxins, such as Roridin A, to ensure stability for extended periods, potentially up to four years or more.
Q2: How should I store this compound for short-term use?
A2: For short-term storage, solutions of this compound can be kept at 2-8°C for a limited time. However, to minimize degradation, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C.
Q3: In what solvents should I dissolve this compound?
A3: this compound, like other trichothecenes, is highly soluble in a variety of organic solvents including dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and ethyl acetate. It is relatively insoluble in water. For cell-based assays, DMSO or ethanol are commonly used as solvents.
Q4: Is this compound sensitive to light?
Q5: What are the primary degradation pathways for this compound?
A5: The 12,13-epoxy ring is a critical structural feature for the biological activity of trichothecenes like this compound. Degradation often involves the opening or removal of this epoxide group, a process known as de-epoxidation, which can be facilitated by certain microorganisms. Deacylation, the removal of acyl groups, is another potential degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation due to improper storage or handling. | Ensure storage at -20°C in a tightly sealed container, protected from light. Prepare fresh solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Low or no observed bioactivity | Complete degradation of this compound. | Check the storage conditions and age of the compound. If degradation is suspected, acquire a new batch of this compound. |
| Inappropriate solvent used for the experiment. | Ensure the solvent is compatible with your experimental system (e.g., cell culture) and that the final concentration of the solvent is not toxic to the cells. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | When diluting a stock solution in an aqueous buffer, add the stock solution to the buffer slowly while vortexing to aid dissolution. Avoid high concentrations of this compound in aqueous solutions. The use of a small percentage of an organic co-solvent may be necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container |
| Long-term | -20°C | Years | Tightly sealed, amber vial |
| Short-term (Solid) | 2-8°C | Weeks | Tightly sealed, amber vial |
| Short-term (In Solution) | -20°C | Months | Tightly sealed, amber vial (in aliquots) |
Table 2: Solubility of Trichothecenes (including this compound)
| Solvent | Solubility |
| Water | Relatively Insoluble |
| Dimethyl sulfoxide (DMSO) | Highly Soluble |
| Ethanol | Highly Soluble |
| Methanol | Highly Soluble |
| Acetone | Highly Soluble |
| Ethyl acetate | Highly Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous DMSO or ethanol
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
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Procedure:
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Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
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Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C.
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Protocol 2: Stability Assessment of this compound in Solution (Example)
This protocol outlines a general approach. Specific parameters may need to be optimized for your laboratory.
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Materials:
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This compound stock solution
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Solvent of interest (e.g., DMSO, ethanol, cell culture medium)
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Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
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Light-blocking containers (e.g., aluminum foil)
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HPLC-UV or LC-MS system
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Procedure:
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Prepare several identical solutions of this compound at a known concentration in the solvent of interest.
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Temperature Stability:
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Store the solutions at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).
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Photostability:
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Expose one set of solutions to ambient laboratory light.
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Wrap another set of solutions in aluminum foil to protect them from light.
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Time Points:
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At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.
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Analysis:
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Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS method.
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Monitor for the appearance of new peaks, which may indicate degradation products.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
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Visualizations
Caption: Workflow for proper storage and handling of this compound.
minimizing off-target effects of Roridin J in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Roridin J in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin. Like other compounds in this class, its primary on-target effect is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, which stalls protein translation and leads to ribosome-associated stress. This triggers downstream signaling pathways, including the Unfolded Protein Response (UPR) and ultimately, apoptosis (programmed cell death).
Q2: What are the common off-target effects observed with this compound and other trichothecenes?
Off-target effects of trichothecenes can be broadly categorized as:
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General Cytotoxicity: At high concentrations, this compound can cause widespread cellular damage beyond its specific mechanism, leading to necrosis.
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Inflammatory Responses: Trichothecenes are known to induce inflammatory cytokine expression.
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Kinase Inhibition: While not the primary target, some trichothecenes have been shown to inhibit various protein kinases at higher concentrations. For the closely related Roridin E, off-target inhibition of receptor tyrosine kinases such as FGFR3, IGF-1R, PDGFRβ, and TrkB has been reported.
Q3: Why is it critical to use the optimal concentration of this compound in my experiments?
Using a concentration of this compound that is too high can lead to overwhelming cytotoxicity, masking the specific on-target effects. This can result in misleading data where the observed phenotype is a consequence of general cellular stress rather than the specific inhibition of protein synthesis. Conversely, a concentration that is too low may not elicit a measurable on-target effect. Therefore, performing a dose-response experiment is crucial to identify the optimal concentration range for your specific cell type and assay.
Q4: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
To confirm on-target activity, you can perform a Cellular Thermal Shift Assay (CETSA). This method assesses the direct engagement of a compound with its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile. Observing a thermal shift of the ribosomal proteins in the presence of this compound would provide strong evidence of on-target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a cytotoxicity assay. | Uneven cell seeding: Inconsistent number of cells per well. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistent volume dispensing. |
| Edge effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: this compound may not be fully solubilized at the tested concentration. | Visually inspect the media for any precipitate. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). | |
| No significant cytotoxicity observed even at high concentrations. | Resistant cell line: The cell line used may have intrinsic resistance mechanisms. | Research the sensitivity of your cell line to protein synthesis inhibitors. Consider using a positive control compound known to be potent in your cell line. |
| Incorrect assay endpoint: The time point of measurement may be too early to detect cell death. | Perform a time-course experiment to determine the optimal incubation time for observing cytotoxicity. | |
| Degradation of this compound: The compound may be unstable in the culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and store stock solutions appropriately. | |
| Unexpected or inconsistent downstream signaling pathway activation. | Off-target effects: The concentration of this compound used may be in the range that affects other cellular targets. | Perform a careful dose-response analysis to find a concentration that shows a specific effect on protein synthesis without causing general cellular stress. Use a structurally unrelated protein synthesis inhibitor to see if it produces the same phenotype. |
| Cell passage number: High-passage number cells can have altered signaling responses. | Use cells with a consistent and low passage number for all experiments. |
Quantitative Data
Due to the limited availability of public data for this compound, the following tables provide data for the structurally and mechanistically similar macrocyclic trichothecene, Roridin E , as a reference.
**Table 1: IC50 Values of Roridin E
troubleshooting inconsistent results in Roridin J experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Roridin J. Given the limited specific data available for this compound, this guidance is based on the known properties and experimental behavior of other macrocyclic trichothecene mycotoxins, such as Roridin A and E.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Results in Cell Viability Assays (e.g., MTT, WST-1)
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell viability assays. Several factors related to both the compound and the experimental procedure can contribute to this variability.
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Compound Solubility and Stability: this compound, like other trichothecenes, has low solubility in aqueous solutions but is soluble in organic solvents like DMSO and ethanol. Ensure that your stock solution is fully dissolved before preparing dilutions. Precipitates can lead to inaccurate concentrations. Trichothecenes can also be unstable in cell culture media over long incubation periods. Consider the duration of your experiment and the stability of the compound under your specific conditions.
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Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a cytotoxicity assay. Ensure that you are seeding a consistent number of cells in each well and that the cells are in the logarithmic growth phase. Use a cell density that falls within the linear range of your chosen assay.
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Assay-Specific Artifacts:
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MTT Assay: The MTT assay measures mitochondrial reductase activity, which may not always directly correlate with cell viability. Some compounds can interfere with the chemical reduction of MTT, leading to artificially high or low readings. To check for this, include control wells with this compound and MTT reagent but without cells.
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High Background: High background absorbance can be caused by contamination of the culture medium or degradation of the assay reagent. Using fresh, high-quality reagents and serum-free medium during the assay incubation can help mitigate this.
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Incomplete Solubilization: Ensure complete solubilization of the formazan crystals by using an appropriate solvent and sufficient mixing.
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Pipetting and Edge Effects: Inconsistent pipetting can lead to variability in cell numbers and compound concentrations across the plate. Be sure to mix cell suspensions thoroughly before seeding. "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can also skew results. To minimize this, avoid using the outer wells of the 96-well plate or fill them with sterile water or media.
Difficulties in Detecting Apoptosis
Question: I am not observing the expected increase in apoptosis after treating cells with this compound. What could be the problem?
Answer: Detecting apoptosis requires careful timing and the use of appropriate assays. Roridins are known to induce apoptosis through pathways involving caspase activation and mitochondrial disruption.
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Incorrect Time Points: The peak of apoptosis can be transient. If you are looking too early or too late, you may miss it. Perform a time-course experiment to determine the optimal time point for detecting apoptosis in your specific cell line and at your chosen concentration of this compound.
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Suboptimal Assay:
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Flow Cytometry with Propidium Iodide (PI): This method is effective for detecting late-stage apoptotic cells with fragmented DNA (sub-G1 peak). However, it may not be sensitive enough to detect early-stage apoptosis. For early apoptosis detection, consider using Annexin V co-staining with PI.
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Western Blot for Caspases: The activation of executioner caspases like caspase-3 is a hallmark of apoptosis. When performing a western blot, ensure you are using an antibody that specifically recognizes the cleaved (active) form of the caspase. The inactive pro-caspase will also be present.
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Cell Line Resistance: Some cell lines may be more resistant to the apoptotic effects of this compound. This could be due to the expression of anti-apoptotic proteins or other resistance mechanisms. Confirm the sensitivity of your cell line to other known apoptosis-inducing agents.
Problems with Western Blotting for Signaling Pathway Analysis
Question: I am having trouble getting clear and consistent bands in my western blots for proteins in the this compound signaling pathway. What can I do?
Answer: Western blotting requires optimization at several steps to achieve reliable results.
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Sample Preparation: Ensure that you are lysing the cells efficiently to extract the proteins of interest. Use appropriate protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
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Antibody Selection and Titration: Use antibodies that are validated for western blotting and specific to your target protein. Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background.
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Loading Controls: Always use a loading control (e.g., GAPDH, β-actin) to ensure that you have loaded equal amounts of protein in each lane.
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Detection of Cleaved Proteins: When detecting activated proteins like cleaved caspase-3, remember that the cleaved fragment will be smaller than the full-length protein. Ensure your gel electrophoresis and transfer conditions are suitable for resolving and transferring smaller proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific studies on this compound are limited, as a macrocyclic trichothecene, it is expected to be a potent inhibitor of protein synthesis. Trichothecenes bind to the 60S ribosomal subunit, interfering with the peptidyl transferase activity and thereby blocking protein translation. This disruption of protein synthesis can trigger downstream signaling pathways leading to apoptosis.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is expected to have low solubility in water but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, keep the stock solution at -20°C. When preparing working dilutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound stable in cell culture media?
A3: Trichothecenes are generally stable compounds; however, their stability in aqueous cell culture media over extended periods can be a concern. It is advisable to prepare fresh dilutions of this compound from the stock solution for each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
Q4: What are the expected cytotoxic concentrations of this compound?
A4: Specific IC50 values for this compound are not widely reported. However, based on data from other macrocyclic trichothecenes, it is expected to be highly cytotoxic, with IC50 values in the nanomolar range for many cancer cell lines. The exact IC50 will vary depending on the cell line and experimental conditions.
Data Presentation
Comparative Cytotoxicity of Roridin Compounds
Disclaimer: The following table presents IC50 values for various Roridin compounds to provide a general reference for their cytotoxic potential. Data for this compound is not currently available in the public domain.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Roridin A | 3T3 mouse fibroblasts | BrdU | 4.6 ng/ml (~8.6 nM) | |
| Roridin E | Multiple breast cancer cell lines | Not specified | 0.02 - 0.05 | |
| Roridin E | H4TG, MDCK, NIH3T3, KA31T | Not specified | 1.74 - 7.68 | |
| Satratoxin H | Jurkat, U937 | WST-1 | 2.2 | |
| T-2 Toxin | Multiple human cell lines | WST-1 | 4.4 - 10.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration) and untreated control cells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
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Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the detection of apoptotic cells by analyzing DNA content using PI staining.
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Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentrations for the optimal time determined in a time-course experiment. Include positive and negative controls.
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Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.
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Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
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Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL
proper handling and safety precautions for Roridin J
Technical Support Center: Roridin J
Disclaimer: Information specific to this compound is limited in publicly available literature. The following guidelines are extrapolated from data on closely related macrocyclic trichothecene mycotoxins, such as Roridin A and Roridin E. Researchers should treat this compound with the same high degree of caution as other potent mycotoxins.
This guide provides essential safety precautions, handling instructions, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound belongs to the trichothecene family of mycotoxins, which are potent inhibitors of protein synthesis in eukaryotic cells.[1] The primary hazards associated with this compound and other trichothecenes include acute toxicity upon ingestion, inhalation, or dermal contact.[2][3][4] They are known to be cytotoxic and can cause a range of symptoms from skin irritation to severe systemic effects.[1][2]
Q2: What are the known toxicological properties of Roridins?
While specific data for this compound is scarce, related compounds like Roridin E have demonstrated significant toxicity. For instance, the LD50 of Roridin E in mice is 10 mg/kg via intraperitoneal injection.[5] Trichothecenes, in general, are known to disrupt DNA and RNA synthesis and can induce apoptosis.[2][6] Exposure can lead to symptoms such as skin redness and itching, nausea, vomiting, and respiratory distress.[1][4]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C for long-term stability, as recommended for similar compounds like Roridin E.[5] It should be kept in a tightly sealed, clearly labeled container in a secure, designated toxin storage area with restricted access.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. |
| Inaccurate pipetting of potent compound. | Use calibrated micropipettes with appropriate tips. For highly sensitive assays, perform serial dilutions to work with larger, more manageable volumes. | |
| Low cell viability in control group | Cross-contamination of labware or media. | Use dedicated labware and sterile, filtered pipette tips for handling this compound. Thoroughly decontaminate work surfaces and equipment after use. |
| Skin irritation after handling | Inadequate personal protective equipment (PPE). | Always wear appropriate PPE, including double gloves, a lab coat, and safety goggles.[7][8] Ensure gloves are rated for handling cytotoxic compounds. |
| Accidental skin contact. | Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[9] |
Experimental Protocols & Safety Precautions
Personal Protective Equipment (PPE)
A mandatory PPE ensemble is required when handling this compound. This includes:
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Gloves: Two pairs of nitrile gloves.[10]
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Lab Coat: A dedicated lab coat, preferably disposable.
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Respiratory Protection: A respirator may be necessary for procedures that could generate aerosols.[8]
Handling Procedures
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All work with this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[11]
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Use mechanical pipetting aids; mouth pipetting is strictly prohibited.[7]
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Avoid the use of sharps where possible. If needles are necessary, handle them with extreme care and dispose of them immediately in a designated sharps container.[11]
Spill Cleanup
For minor spills (<5 mL):
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Alert others in the vicinity.
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Wearing appropriate PPE, cover the spill with an absorbent material.[10][12]
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Working from the outside in, gently clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol).
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Place all contaminated materials in a sealed bag for hazardous waste disposal.[13]
For major spills (>5 mL):
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Evacuate the area immediately.
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Notify your institution's Environmental Health & Safety (EHS) department.
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Restrict access to the contaminated area.
Waste Disposal
All waste contaminated with this compound, including pipette tips, tubes, and absorbent materials, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Visualizations
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for safely handling this compound.
Logical Relationship of Safety Precautions
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
- 1. Roridin E - Wikipedia [en.wikipedia.org]
- 2. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Roridin A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rebootcenter.com [rebootcenter.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Personal Protective Equipment (PPE) | Medical | Henry Schein [henryschein.com]
- 9. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
selecting the appropriate solvent for Roridin J administration in vivo
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for the in vivo administration of Roridin J. Due to its hydrophobic nature, careful consideration of the vehicle is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solvent selection important for in vivo studies?
A1: this compound is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by certain fungi. Like other trichothecenes, this compound is hydrophobic, meaning it has poor solubility in water. For in vivo experiments, the compound must be dissolved in a biocompatible solvent (vehicle) that can safely and effectively deliver it to the target tissues without causing significant toxicity itself. The choice of solvent can impact the solubility, stability, bioavailability, and potential toxicity of this compound, thereby influencing the experimental results.
Q2: Which solvents are commonly used for in vivo administration of hydrophobic compounds like this compound?
A2: Common approaches for formulating hydrophobic drugs for in vivo studies include:
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Co-solvents: A mixture of a water-miscible organic solvent and an aqueous solution (e.g., saline). Dimethyl sulfoxide (DMSO) and polyethylene glycols (PEGs) are frequently used.
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
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Lipid-based formulations: These include emulsions, microemulsions, and liposomes that can carry the hydrophobic drug.
Q3: Is there a universally recommended solvent for this compound?
A3: There is no single "best" solvent for this compound, as the optimal choice depends on the specific experimental design, including the route of administration, the target dose, and the animal model. However, based on studies with closely related macrocyclic trichothecenes, a co-solvent system of DMSO and saline is a common starting point.
Q4: What are the potential side effects of the solvents themselves?
A4: The vehicle can have its own biological effects. For example, high concentrations of DMSO can cause inflammation, neurotoxicity, and may affect the metabolism of other compounds. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution with aqueous solution. | The concentration of the organic co-solvent is too low to maintain solubility. | 1. Increase the percentage of the organic co-solvent (e.g., from 5% to 10% DMSO). 2. Prepare a higher concentration stock of this compound in the pure organic solvent and use a smaller volume for dilution. 3. Consider using a different co-solvent system, such as a combination of DMSO and PEG. 4. Explore the use of cyclodextrins to enhance aqueous solubility. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, skin irritation at the injection site) in the vehicle control group. | The concentration or volume of the organic solvent is too high. | 1. Reduce the concentration of the organic solvent in the final formulation to the lowest effective level (ideally ≤10% for DMSO). 2. Decrease the total injection volume. 3. Consider an alternative, less toxic solvent system like a cyclodextrin-based formulation. |
| Inconsistent experimental results between animals. | Incomplete dissolution or precipitation of this compound in the formulation. | 1. Ensure the formulation is homogenous before each administration by vortexing or gentle warming. 2. Prepare fresh formulations daily. 3. Filter the final formulation through a sterile filter (e.g., 0.22 µm) to remove any undissolved particles, though this may reduce the final concentration. |
| No observable effect of this compound at the expected dose. | Poor bioavailability due to the chosen solvent or route of administration. | 1. Consider a different solvent system that may improve absorption. 2. Evaluate a different route of administration (e.g., intravenous vs. intraperitoneal). 3. Conduct a pilot dose-response study to determine the effective dose range with your chosen formulation. |
Quantitative Data Summary
Table 1: Solubility of Trichothecenes
| Compound | Water Solubility | Solvent Solubility |
| Trichothecenes (general) | Relatively insoluble | Highly soluble in DMSO, ethanol, methanol, propylene glycol |
Table 2: Acute Toxicity of Selected Solvents (Intravenous Administration in Mice)
| Solvent | LD50 (ml/kg) in different mouse strains |
| Dimethyl sulfoxide (DMSO) | 1.0 - 5.66 |
| Polyethylene glycol 400 (PEG 400) | 2.0 - 8.0 |
| Absolute ethanol | 0.75 - 4.24 |
Source: Adapted from literature data. These values are for the pure solvents and should be considered as a guide for potential toxicity. The final formulation will be a dilution of these solvents.
Table 3: Reported In Vivo Dosing of Macrocyclic Trichothecenes in Mice
| Compound | Dose | Vehicle | Route of Administration |
| Roridin A, Roridin E, etc. | Half the LD50 | 1% DMSO in saline | Intraperitoneal (i.p.) |
Source: Adapted from a study on the immunotoxicity of macrocyclic trichothecenes. Note that specific LD50 values for this compound are not well-documented in publicly available literature.
Experimental Protocols
**Recommended Protocol for Intraperitoneal (
Validation & Comparative
Roridin J and Doxorubicin: A Comparative Analysis of Efficacy in Breast Cancer Models
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Among the compounds being investigated are macrocyclic trichothecenes, such as Roridin J, which have demonstrated potent cytotoxic effects in various cancer models. This guide provides a comparative overview of the efficacy of this compound and doxorubicin in preclinical breast cancer models, drawing upon available in vitro and in vivo data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. While direct comparative studies of this compound and doxorubicin across a range of breast cancer cell lines are limited, existing data from separate studies allow for a preliminary assessment of their relative potency.
Doxorubicin has been extensively characterized, with its IC50 values varying depending on the breast cancer cell line's molecular subtype and resistance status. For instance, in the estrogen receptor-positive (ER+) MCF-7 cell line, IC50 values for doxorubicin have been reported in the range of 0.69 µM to 8.31 µM. In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, reported IC50 values for doxorubicin range from 1.25 µM to 6.60 µM.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Doxorubicin in Human Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Doxorubicin IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 0.69 - 8.31 |
| MDA-MB-231 | Triple-Negative | 1.25 - 6.60 |
| T47D | ER+, PR+, HER2- | 8.53 |
| BT474 | ER+, PR+, HER2+ | 1.14 |
| MDA-MB-468 | Triple-Negative | 0.27 |
Note: Data for this compound in these specific cell lines is not available in the cited literature. The table reflects the range of reported IC50 values for doxorubicin from multiple sources.
Mechanisms of Action and Signaling Pathways
The anticancer effects of both doxorubicin and this compound are mediated through the induction of apoptosis, albeit through potentially different signaling cascades.
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a DNA damage response (DDR), activating pathways involving ATM, ATR, CHK1, and CHK2, which can lead to cell cycle arrest and apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. The apoptotic cascade induced by doxorubicin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases, such as caspase-3, -8, and -9, and the regulation of Bcl-2 family proteins.
Validating the Pro-Apoptotic Activity of Roridin J Through Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic activity of Roridin J, a macrocyclic trichothecene mycotoxin, focusing on its mechanism via caspase activation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the closely related and structurally similar trichothecene, Verrucarin J, as a proxy. This comparison is intended to provide a foundational understanding and a framework for experimental validation. The performance of this compound (represented by Verrucarin J) is compared with established pro-apoptotic agents: Staurosporine, Doxorubicin, and Betulinic Acid.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The following table summarizes the IC50 values of Verrucarin J and the selected alternative compounds across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Verrucarin J (proxy for this compound) | A549 (Lung Carcinoma) | Data not available |
| HCT 116 (Colon Carcinoma) | Data not available | |
| SW-620 (Metastatic Colon Carcinoma) | Data not available | |
| Staurosporine | U937 (Histiocytic Lymphoma) | ~5 |
| Doxorubicin | iPS-derived Cardiomyocytes | 3.5 |
| MCF-7 (Breast Adenocarcinoma) | 4 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 1 | |
| Betulinic Acid | UMUC-3 (Bladder Cancer) | 33.2 µg/mL |
| T-24 (Bladder Cancer) | 28.5 µg/mL |
Note: Specific IC50 values for Verrucarin J in the specified cell lines were not available in the searched literature. However, Verrucarin J is known to be a potent cytotoxic agent.[1]
Mechanism of Action: Caspase Activation
Apoptosis, or programmed cell death, is executed through the activation of a cascade of cysteine-aspartic proteases known as caspases. The initiation of this cascade can occur through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Based on studies of related trichothecenes, this compound is anticipated to induce apoptosis primarily through the intrinsic pathway, which involves the activation of initiator caspase-9 and subsequent activation of effector caspase-3.[2] Some evidence also suggests the potential involvement of the extrinsic pathway, initiated by caspase-8.[3]
The table below summarizes the known effects of the compared compounds on key apoptotic markers.
| Compound | Effect on Caspase-9 | Effect on Caspase-8 | Effect on Caspase-3/7 | Other Key Markers |
| This compound (inferred) | Activation | Potential Activation | Activation | Upregulation of Bax, Downregulation of Bcl-2 |
| Staurosporine | Activation | - | Activation | Cleavage of PARP |
| Doxorubicin | Activation | Activation | Activation | Upregulation of Bax, Downregulation of Bcl-2 |
| Betulinic Acid | Activation | Activation | Activation | Depletion of mitochondrial membrane potential |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Apoptotic signaling cascade initiated by this compound.
Caption: Workflow for apoptosis validation experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of pro-apoptotic activity.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds for 24, 48, and 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caspase-Glo® 3/7 Assay
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Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the cell viability assay.
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Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
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Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Incubate the plate at room temperature for 1-2 hours.
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Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
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Data Analysis: Normalize the luminescence signal to the number of viable cells and express the results as fold change in caspase activity compared to the untreated control.
Western Blotting for Cleaved Caspases
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Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
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Cell Treatment and Harvesting: Treat cells with the compounds, then harvest both adherent and floating cells.
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Cell Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Verrucarin J - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparing the neurotoxicity of Roridin J and Satratoxin G
A detailed guide for researchers, scientists, and drug development professionals on the neurotoxic profiles of two macrocyclic trichothecene mycotoxins.
This guide provides a comprehensive comparison of the neurotoxic effects of Roridin J and Satratoxin G. The information presented is based on available experimental data to assist researchers in understanding their mechanisms of action and relative potencies.
Executive Summary
Satratoxin G is a well-documented neurotoxin with a significant body of research elucidating its effects on the central and peripheral nervous systems. In stark contrast, a thorough review of published scientific literature reveals a significant lack of experimental data specifically detailing the neurotoxicity of this compound. Therefore, this guide will present the available data for Satratoxin G and highlight the current knowledge gap regarding this compound.
Satratoxin G: A Potent Neurotoxin
Satratoxin G (SG), a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, has been shown to be a potent neurotoxin in both in vivo and in vitro studies. Its neurotoxic effects are primarily characterized by the induction of apoptosis in neuronal cells, particularly olfactory sensory neurons (OSNs), and the provocation of a robust inflammatory response in the brain.
Quantitative Neurotoxicity Data for Satratoxin G
The following table summarizes key quantitative data from experimental studies on the neurotoxicity of Satratoxin G.
| Parameter | Species/Model | Dosage/Concentration | Observed Effect | Reference |
| No-Effect Level (NEL) | Mouse (in vivo, intranasal) | 5 µg/kg body weight (bw) | No observable apoptosis of olfactory sensory neurons at 24 hours post-instillation. | |
| Lowest-Effect Level (LEL) | Mouse (in vivo, intranasal) | 25 µg/kg bw | Induction of apoptosis in olfactory sensory neurons at 24 hours post-instillation. | |
| Apoptosis Induction | PC-12 neuronal cells (in vitro) | 10-25 ng/mL | Significant decrease in cell viability and induction of apoptosis after 48 hours. | |
| OSN Apoptosis | Mouse (in vivo, intranasal) | 100 µg/kg bw | Marked apoptosis of olfactory sensory neurons and atrophy of the olfactory epithelium. | |
| OSN Volume Density Reduction | Rhesus Macaque (in vivo, intranasal) | 20 µg (single high dose) | 13% reduction in olfactory sensory neuron volume density. | |
| OSN Volume Density Reduction | Rhesus Macaque (in vivo, intranasal) | 5 µ g/day for 4 days (repeated low dose) | 66% reduction in olfactory sensory neuron volume density. | |
| Apoptotic Cell Increase | Rhesus Macaque (in vivo, intranasal) | 20 µg (single high dose) | 14-fold increase in apoptotic cells in the olfactory epithelium. | |
| Apoptotic Cell Increase | Rhesus Macaque (in vivo, intranasal) | 5 µ g/day for 4 days (repeated low dose) | 24-fold increase in apoptotic cells in the olfactory epithelium. |
This compound: An Uncharacterized Neurotoxic Profile
Despite extensive searches of scientific databases, no experimental studies specifically investigating the neurotoxicity of this compound were identified. While other members of the roridin family, such as Roridin A, have demonstrated neurotoxic effects, this data cannot be directly extrapolated to this compound without specific experimental validation. The lack of data for this compound represents a significant gap in the understanding of the full toxicological spectrum of macrocyclic trichothecenes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Satratoxin G's neurotoxicity.
In Vivo Murine Intranasal Instillation Model for Neurotoxicity Assessment
-
Animal Model: Female C57Bl/6 mice are commonly used.
-
Toxin Preparation: Satratoxin G is dissolved in a vehicle such as saline.
-
Administration: A single or repeated dose of Satratoxin G solution is instilled intranasally. For a single-dose study, a volume of 50 μl containing the desired concentration (e.g., 500 μg/kg bw) is administered. For repeated-dose studies, lower concentrations (e.g., 100 μg/kg bw) can be given daily for a specified number of days.
-
Tissue Collection: At predetermined time points post-instillation (e.g., 24, 48, 72 hours), animals are euthanized, and nasal tissues and the brain (specifically the olfactory bulbs) are collected.
-
Analysis:
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for morphological changes, inflammation, and cellular damage.
-
Immunohistochemistry: Sections are stained for markers of apoptosis, such as cleaved caspase-3, to identify apoptotic cells.
-
Gene Expression Analysis (qPCR): RNA is extracted from the ethmoid turbinates and olfactory bulbs to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and pro-apoptotic genes (e.g., Fas, FasL, p53, Bax).
-
In Vitro Neurotoxicity Assay Using PC-12 Cell Line
-
Cell Line: PC-12 cells, a rat pheochromocytoma cell line, are used as a neuronal model.
-
Cell Culture: Cells are maintained in appropriate culture medium and conditions.
-
Toxin Exposure: Purified Satratoxin G is added to the cell culture medium at various concentrations (e.g., 10-25 ng/mL).
-
Incubation: Cells are incubated with the toxin for a specified period (e.g., 48 hours).
-
Analysis:
-
Cell Viability Assay: Assays such as MTT or trypan blue exclusion are used to quantify the percentage of viable cells.
-
Apoptosis Assays:
-
Flow Cytometry: Cells are stained with markers like Annexin V and propidium iodide to differentiate between live, apoptotic, and necrotic cells.
-
DNA Fragmentation Assay: DNA is extracted from the cells and analyzed by agarose gel electrophoresis for the characteristic laddering pattern of apoptosis.
-
-
Signaling Pathways in Satratoxin G Neurotoxicity
Satratoxin G induces neurotoxicity primarily through the activation of apoptotic and inflammatory signaling pathways. Upon exposure, SG can initiate a cascade of events leading to neuronal cell death and inflammation in the brain.
Roridin J: A Comparative Analysis of its Biological Activity Against Other Trichothecene Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Roridin J and other prominent trichothecene mycotoxins, including T-2 toxin, Deoxynivalenol (DON), Verrucarin A, and Satratoxin G. The information presented is based on available experimental data and aims to offer a quantitative and mechanistic comparison to inform research and drug development efforts.
Executive Summary
Trichothecene mycotoxins are a class of sesquiterpenoid secondary metabolites produced by various fungi. They are notorious for their potent cytotoxicity, which stems primarily from their ability to inhibit protein synthesis in eukaryotic cells. This inhibition triggers a cascade of cellular events, including the activation of stress-related signaling pathways and, ultimately, apoptosis (programmed cell death). While sharing a common core structure, the diverse substitutions on the trichothecene skeleton lead to a wide range of biological potencies. This guide focuses on comparing the activity of this compound with other well-characterized trichothecenes. However, a significant data gap exists in the scientific literature regarding the specific cytotoxic and protein synthesis inhibitory concentrations (IC50 values) for this compound. The following sections summarize the available quantitative data for other key trichothecenes to provide a comparative context.
Data Presentation
Table 1: Comparative Cytotoxicity of Trichothecene Mycotoxins (IC50 Values)
| Mycotoxin | Cell Line | IC50 Value |
| This compound | Data not available | Data not available |
| Roridin E | Multiple breast cancer cell lines | 0.02-0.05 nM |
| H4TG, MDCK, NIH3T3, and KA31T cell lines | 1.74-7.68 nM | |
| Verrucarin A | Primary soft-tissue sarcoma cells | 2.9 x 10⁻¹⁰ µM |
| Verrucarin J | A549 (lung), HCT 116 (colon), and SW |
Roridin J and the Eukaryotic Ribosome: A Comparative Guide to Binding and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roridin J's binding to the eukaryotic ribosome with other well-characterized ribosome-targeting agents. We will delve into the molecular mechanisms, present quantitative data for comparative analysis, and provide detailed experimental protocols for assessing ribosome binding and inhibition.
Introduction to this compound and Ribosome Inhibition
This compound is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. Like other trichothecenes, its primary mode of cytotoxic action is the inhibition of protein synthesis in eukaryotic organisms. These molecules achieve this by binding with high affinity to the large ribosomal subunit (60S), specifically at the peptidyl transferase center (PTC). This interaction interferes with the elongation step of translation. The key structural features of trichothecenes responsible for their toxicity and ribosome binding are the 12,13-epoxy ring and the double bond between C9 and C10 of the core structure.
Understanding the specifics of this compound's interaction with the ribosome is crucial for toxicology, and for exploring its potential as a therapeutic agent. This guide compares this compound with other trichothecenes—T-2 toxin and Verrucarin A—and a distinct ribosome-inactivating protein, Ricin, to highlight the nuances of their mechanisms.
Comparative Analysis of Ribosome Binders
| Compound | Class | Binding Site on Ribosome | Mechanism of Action | IC50 (Protein Synthesis Inhibition) |
| This compound | Macrocyclic Trichothecene | 60S subunit, Peptidyl Transferase Center (A-site) | Inhibition of peptide bond formation (Elongation) | Data not available; expected to be in the low nM range based on related compounds. |
| T-2 Toxin | Type A Trichothecene | 60S subunit, Peptidyl Transferase Center (A-site) | Primarily inhibits initiation at low concentrations and elongation/termination at higher concentrations. | ~1-10 ng/mL (~2-20 nM) in various cell lines. |
| Verrucarin A | Macrocyclic Trichothecene | 60S subunit, Peptidyl Transferase Center (A-site) | Potent inhibitor of polypeptide chain initiation. | Potent cytotoxicity reported, with IC50 values in the nanomolar range. |
| Deoxynivalenol (DON) | Type B Trichothecene | 60S subunit, Peptidyl Transferase Center (A-site) | Inhibits peptide chain elongation. | ~1 µg/mL (~3.4 µM) in murine erythroleukemia cells. |
| Ricin | Type 2 Ribosome-Inactivating Protein (RIP) | 60S subunit, Sarcin-Ricin Loop (SRL) of 28S rRNA | N-glycosidase activity that removes a specific adenine base from the SRL, leading to irreversible inactivation of the ribosome. | IC50 values for cell-free systems in the range of 0.015 to 3.5 nM. |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system. A commonly used system is the rabbit reticulocyte lysate, which contains all the necessary components for translation.
Objective: To determine the IC50 value of a compound for protein synthesis inhibition.
Materials:
-
Rabbit Reticulocyte Lysate Kit (commercially available)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., 35S-methionine) or a non-radioactive system with a luminescence readout.
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA) for precipitation of proteins (for radioactive assays).
-
Scintillation counter or luminometer.
Procedure (based on a radioactive assay):
-
Prepare reaction mixtures containing rabbit reticulocyte lysate, amino acid mixture (with 35S-methionine), and the mRNA template.
-
Add varying concentrations of the test compound to the reaction mixtures. Include a vehicle control (solvent only).
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation.
-
Stop the reaction by adding a solution of KOH.
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated proteins on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay (Filter Binding)
This assay measures the direct binding of a radiolabeled ligand to ribosomes.
Objective: To determine the binding affinity (Kd) and stoichiometry of a compound to the ribosome.
Materials:
-
Purified eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast).
-
Radiolabeled test compound (e.g., 3H-Roridin J). If a radiolabeled version is unavailable, a competition assay with a known radiolabeled ligand that binds to the same site can be performed.
-
Binding buffer (containing appropriate salts and buffering agents, e.g., Tris-HCl, MgCl2, KCl).
-
Nitrocellulose filters (0.45 µm pore size).
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of the radiol
Comparative Analysis of Roridin J and Paclitaxel on Microtubule Dynamics: A Guide for Researchers
This guide provides a detailed comparative analysis of Roridin J and paclitaxel, focusing on their respective impacts on microtubule dynamics and the consequential effects on cellular processes. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cytoskeletal targets in cancer therapy and other diseases.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drugs. Paclitaxel, a well-established chemotherapeutic agent, exerts its effects by stabilizing microtubules. This compound, a member of the trichothecene mycotoxin family, is also known for its cytotoxic properties, although its direct effects on microtubule dynamics are less characterized. This guide compares the known mechanisms of paclitaxel with the inferred activities of this compound, based on data from related trichothecene compounds.
Mechanism of Action and Effects on Microtubule Dynamics
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is a prototypical microtubule-stabilizing agent. Its primary mechanism of action involves binding to the β-tubulin subunit within the microtubule polymer. This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the existing polymers by inhibiting their depolymerization. The consequence of this hyper-stabilization is the formation of non-functional microtubule bundles and the disruption of the normal dynamic instability required for mitotic spindle formation and chromosome segregation during mitosis. This disruption leads to a prolonged mitotic block, ultimately triggering apoptotic cell death.
This compound: An Indirect Influencer of the Cytoskeleton
Direct experimental data on the specific interaction of this compound with tubulin or microtubules is limited. However, this compound belongs to the trichothecene family of mycotoxins, which are known potent inhibitors of protein synthesis. Their primary target is the ribosome, where they disrupt the peptidyl transferase activity, leading to a ribotoxic stress response. This stress activates signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), which can lead to apoptosis.
While a direct interaction with microtubules has not been established for this compound, the profound cellular stress and apoptosis induced by trichothecenes can indirectly affect the microtubule network. Cellular stress pathways are known to influence cytoskeletal organization. It is important to note that this is an inferred mechanism, and further research is required to determine if this compound has any direct effects on microtubule dynamics.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and paclitaxel. Data for this compound is limited, and where specific data is unavailable, information from closely related roridins is provided with a clear indication.
| Parameter | This compound | Paclitaxel | References |
| Target | Ribosome (primary, inferred for trichothecenes) | β-tubulin subunit of microtubules | |
| Effect on Microtubule Polymerization | Data not available | Promotes polymerization and stabilizes microtubules | |
| IC50 (Cytotoxicity) | Data not available for this compound specifically. Roridin E IC50 in B16F10 cells is in the low micromolar range. | Varies by cell line, typically in the nanomolar range (e.g., 1.6 nM in HeLa cells) | |
| Effect on Cell Cycle | Data not available. Trichothecenes can induce cell cycle arrest at various phases depending on the cell type and concentration. | G2/M phase arrest | |
| Apoptosis Induction | Induces apoptosis, likely through ER stress and MAPK activation (inferred from related compounds). | Induces apoptosis following mitotic arrest. |
Experimental Protocols
Detailed methodologies for key experiments to compare the effects of this compound and paclitaxel are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Paclitaxel (as a positive control)
-
This compound (test compound)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol.
-
Add the test compound (this compound) or control (paclitaxel or buffer) to the tubulin solution in the wells of a pre-chilled 96-well plate.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves. Compare the curves for this compound-treated, paclitaxel-treated, and untreated samples to determine the effect on the rate and extent of polymerization.
Immunofluorescence Microscopy of Microtubules
This method visualizes the effects of the compounds on the microtubule network within cells.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Coverslips
-
Paclitaxel and this compound
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, or vehicle control for a specified time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
Safety Operating Guide
Essential Safety and Logistics for Handling Roridin J
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Roridin J. As a member of the highly toxic trichothecene mycotoxin family, this compound necessitates stringent safety protocols to prevent accidental exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to provide comprehensive protection against the dermal, inhalation, and ingestion routes of exposure associated with trichothecenes.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
|---|---|---|
| Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used. | Prevents dermal absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | For handling powders or when aerosols may be generated: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Prevents inhalation of toxic particles and vapors. |
Note: Always consult the glove and respirator manufacturer's specific compatibility data for the chemicals in use.
Operational Plans: Handling and Storage
Strict adherence to handling and storage protocols is essential to minimize the risk of exposure and contamination.
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a Class II Biosafety Cabinet.
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Prepare all necessary equipment and reagents before handling the toxin.
-
Cover the work surface with disposable, absorbent bench paper.
-
-
Handling:
-
Wear all required PPE before entering the designated handling area.
-
When weighing the solid form of this compound, do so within a certified chemical fume hood or a balance enclosure.
-
Handle all solutions containing this compound within a fume hood to avoid inhalation of any aerosols.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
-
Storage:
Spill and Disposal Plans
Immediate and appropriate response to spills is critical. A well-defined disposal plan ensures that contaminated materials are handled safely.
Spill Cleanup Protocol
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert others in the area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material. 4. Apply a freshly prepared 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite) to the absorbent material, working from the outside in. 5. Allow a contact time of at least 30 minutes. 6. Collect all materials in a labeled, sealed bag for hazardous waste disposal. 7. Clean the spill area again with the bleach solution, followed by a water rinse. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the area immediately. 2. Alert others and prevent entry. 3. Contact your institution's Environmental Health and Safety (EHS) department for assistance. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal Plan
-
Decontamination: All disposable labware, PPE, and other materials contaminated with this compound should be decontaminated by soaking in a 1:10 bleach solution for at least 30 minutes.
-
Collection: Place all decontaminated materials into a clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Visual Safety Guides
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
